Urotensin II (114-124), human TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H86F3N13O20S2 |
|---|---|
Molecular Weight |
1502.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H85N13O18S2.C2HF3O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;3-2(4,5)1(6)7/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);(H,6,7)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+;/m1./s1 |
InChI Key |
MBEBYNOGELTOBF-SWXJRECRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Urotensin II (114-124) Human TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide that has garnered significant attention in the scientific community as the most potent endogenous vasoconstrictor identified to date, surpassing the activity of endothelin-1.[1][2] The human form of U-II is an 11-amino acid peptide, and the fragment Urotensin II (114-124) represents this biologically active molecule. This technical guide provides a comprehensive overview of the mechanism of action of Urotensin II (114-124) human TFA, focusing on its interaction with its receptor, the subsequent intracellular signaling cascades, and the key physiological responses it elicits. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Core Mechanism of Action: Receptor Binding and G-Protein Activation
Urotensin II (114-124) human TFA exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the Urotensin II receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] This high-affinity binding initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The UT receptor primarily couples to Gαq/11, which subsequently activates its downstream effectors.
Signaling Pathways
The activation of the UT receptor by Urotensin II (114-124) human TFA triggers a cascade of intracellular signaling events, leading to diverse physiological responses. The primary and most well-characterized pathways are detailed below.
Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization
Upon Gαq/11 activation, the effector enzyme Phospholipase C (PLC) is stimulated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that mediates many of the downstream effects of U-II, including vasoconstriction and cell proliferation.
References
Urotensin II Fragment (114-124): A Comprehensive Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (U-II), a potent vasoactive cyclic peptide, and its primary active fragment, Urotensin II (114-124), represent a critical area of investigation in cardiovascular physiology and pharmacology. This technical guide provides an in-depth exploration of the biological functions of U-II (114-124), detailing its signaling pathways, receptor interactions, and physiological effects. The content herein is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate further research and therapeutic innovation.
Introduction
Human Urotensin II is initially synthesized as a preproprotein and is proteolytically processed to yield the mature 11-amino acid cyclic peptide, corresponding to fragment (114-124). This fragment is the primary endogenous ligand for the G protein-coupled receptor GPR14, now officially designated as the Urotensin (UT) receptor. The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, most notably in the regulation of vascular tone, cardiac function, and cellular growth. Its potent vasoconstrictor properties, in some vascular beds exceeding that of endothelin-1, have made it a subject of intense research, particularly in the context of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.
Receptor Binding and Activation
U-II (114-124) binds with high affinity to the UT receptor, a member of the Class A rhodopsin-like GPCR family. This interaction initiates a cascade of intracellular signaling events that are cell-type and tissue-specific.
Quantitative Data: Receptor Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50) of U-II (114-124) have been characterized in various experimental systems. The following tables summarize key quantitative data from the literature.
| Ligand | Receptor/Cell Line | Assay Type | Ki (nM) | Reference |
| Human U-II (114-124) | Recombinant human GPR14 | Radioligand Binding | Data not explicitly found in search results | |
| Urotensin-II | Human UT receptor (CHO cells) | Radioligand Binding (Displacement of [125I]U-II) | 1.14 ± 0.01 | [1] |
| Urotensin-II | Rat UT receptor | Radioligand Binding (Displacement of [125I]U-II) | 1.65 ± 0.04 | [1] |
| Ligand | Tissue/Cell Line | Assay Type | EC50/IC50 (nM) | Emax (% of control) | Reference |
| Human U-II (114-124) | HEK-293 cells expressing human GPR14 | Calcium Mobilization | 0.62 ± 0.17 | Not Applicable | [2][3] |
| Human U-II (114-124) | Rat thoracic aorta | Vasoconstriction | 3.5 ± 1.1 | 103 ± 10 (% of KCl) | [4] |
| Human U-II (114-124) | Rat left anterior descending coronary artery | Vasoconstriction | 1.3 ± 0.8 | 20.1 ± 4.9 (% of 5-HT) | |
| Human U-II (114-124) | Human aortic endothelial cells (flow condition) | Calcium Mobilization | Dose-dependent increase at 1, 10, and 100 nM | Not Applicable | |
| Urotensin-II | Rat aorta | Vasoconstriction | 3.20 | Not specified | |
| Urotensin-II | CHO cells (human recombinant UT receptor) | Calcium Mobilization (inhibition) | 4.10 | Not specified |
Signaling Pathways
Upon binding of U-II (114-124) to the UT receptor, a conformational change in the receptor activates heterotrimeric G proteins, primarily of the Gαq/11 family. This initiates a complex network of downstream signaling pathways.
Gαq/11 - PLC - IP3/DAG Pathway
The canonical signaling pathway activated by the U-II/UT system involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a key trigger for many of the physiological effects of U-II, including smooth muscle contraction. DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses like proliferation and hypertrophy.
RhoA/ROCK Pathway
The U-II/UT system also activates the RhoA/Rho-kinase (ROCK) pathway, which plays a significant role in vasoconstriction and cell migration. Activation of this pathway leads to the inhibition of myosin light chain phosphatase, resulting in increased phosphorylation of myosin light chain and enhanced smooth muscle contraction.
Mitogen-Activated Protein Kinase (MAPK) Pathways
U-II (114-124) is a potent activator of several Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways. These pathways are crucial mediators of U-II's effects on cell growth, proliferation, and hypertrophy.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the UT receptor.
Materials:
-
Membrane preparation from cells expressing the UT receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [125I]-human Urotensin-II ([125I]-hU-II).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled U-II (for determining non-specific binding) and test compounds.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare membrane homogenates from UT receptor-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled U-II (1 µM final concentration for non-specific binding) or test compound at various concentrations.
-
50 µL of [125I]-hU-II (final concentration typically at or below the Kd).
-
150 µL of membrane preparation (typically 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to U-II (114-124) using a fluorescent calcium indicator.
Materials:
-
Cells expressing the UT receptor (e.g., HEK-293 or CHO cells).
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hank's Balanced Salt Solution (HBSS) or other physiological buffer.
-
U-II (114-124) and other test compounds.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and allow the cells to de-esterify the dye for 20-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader capable of dual excitation (e.g., 340 nm and 380 nm) and single emission (e.g., 510 nm).
-
Establish a baseline fluorescence reading for each well.
-
Add U-II (114-124) or test compounds at various concentrations and immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Analyze the data to determine the EC50 for U-II-induced calcium mobilization.
Vasoconstriction Assay in Isolated Rat Aorta
This protocol details the assessment of the contractile effect of U-II (114-124) on isolated arterial rings.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
U-II (114-124) and other vasoactive agents (e.g., phenylephrine, KCl).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 2 g).
-
Allow the rings to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, construct a cumulative concentration-response curve to U-II (114-124) by adding the peptide in increasing concentrations to the organ bath.
-
Record the isometric tension developed at each concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Analyze the concentration-response data using non-linear regression to determine the EC50 and Emax for U-II-induced vasoconstriction.
Experimental and Logical Workflows
GPCR Antagonist Screening Workflow
The following diagram illustrates a typical workflow for screening and characterizing antagonists of the UT receptor.
Conclusion
Urotensin II fragment (114-124) is a pivotal endogenous peptide with profound effects on the cardiovascular system and other physiological processes. Its interaction with the UT receptor triggers a complex array of signaling pathways, leading to diverse cellular responses. This guide has provided a comprehensive overview of the biological function of U-II (114-124), supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks. A thorough understanding of these fundamental aspects is essential for the ongoing research and development of novel therapeutic agents targeting the U-II/UT system for the treatment of a range of human diseases.
References
- 1. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GPR14 Agonist Urotensin II (114-124) Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide that has been identified as the endogenous ligand for the G protein-coupled receptor 14 (GPR14), also known as the urotensin receptor (UT). The human isoform, a potent vasoconstrictor, is an 11-amino acid peptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val, with a disulfide bridge between the cysteine residues.[1][2][3] Its interaction with GPR14 triggers a cascade of intracellular signaling events, making it a significant area of research in cardiovascular physiology and drug development. This technical guide provides a comprehensive overview of the biochemical properties, signaling pathways, and experimental methodologies associated with the human Urotensin II (114-124) fragment.
Biochemical Properties and Quantitative Data
Urotensin II (114-124) binds to GPR14 with high affinity, initiating downstream signaling cascades. The potency and efficacy of this interaction have been quantified in various in vitro and in vivo systems.
Binding Affinity
The binding affinity of Urotensin II for the GPR14 receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by unlabeled Urotensin II, allowing for the calculation of the inhibition constant (Ki).
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Human Urotensin II | [125I]hU-II | HEK293 cells expressing human GPR14 | ~2-5 | [4] |
| Urotensin II-Related Peptide (URP) | Not Specified | CHO cells expressing human GPR14 | 0.17 (Kd) | [1] |
| KR-36676 (antagonist) | Not Specified | Not Specified | 0.7 | N/A |
| KR-36996 (antagonist) | Not Specified | Not Specified | 4.44 | N/A |
Functional Potency and Efficacy
The functional activity of Urotensin II is most commonly assessed through calcium mobilization assays and vasoconstriction studies. The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, indicating the concentration of the agonist that produces 50% of the maximal response.
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 cells expressing human GPR14 | EC50 | 0.62 ± 0.17 nM | N/A |
| Calcium Mobilization | CHO cells expressing human GPR14 | EC50 | 4.8 nM | |
| Calcium Mobilization | CHO cells expressing rat GPR14 | EC50 | 0.55 nM | |
| Vasoconstriction | Human Coronary Arteries | -log[EC50] | 10.05 ± 0.46 | N/A |
| Vasoconstriction | Human Mammary Arteries | -log[EC50] | 9.71 ± 0.90 | N/A |
| Vasoconstriction | Human Radial Arteries | -log[EC50] | 9.52 ± 0.83 | N/A |
Signaling Pathways
Activation of GPR14 by Urotensin II initiates multiple downstream signaling cascades, primarily through the coupling to Gαq/11, Gαi/o, and Gβγ subunits. These pathways ultimately regulate a diverse range of cellular processes, including vasoconstriction, cell proliferation, and hypertrophy.
Gq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway activated by U-II involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a primary driver of vasoconstriction.
Caption: Gq/11-PLC-IP3-Ca2+ Signaling Pathway.
RhoA/Rho-kinase (ROCK) Pathway
Urotensin II also activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This activation is mediated by G protein-coupled mechanisms. Activated RhoA stimulates Rho-kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and enhanced smooth muscle contraction.
Caption: RhoA/Rho-kinase (ROCK) Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Urotensin II can stimulate cell proliferation and hypertrophy through the activation of the MAPK/ERK pathway. This involves a cascade of protein kinases, including Ras, Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth and differentiation.
Caption: MAPK/ERK Signaling Pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway, crucial for cell survival and growth, can also be activated by Urotensin II, often through the Gβγ subunits of Gi/o proteins. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, which then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of unlabeled Urotensin II for the GPR14 receptor.
Materials:
-
Membrane preparations from cells expressing human GPR14.
-
Radiolabeled Urotensin II (e.g., [125I]hU-II).
-
Unlabeled Urotensin II (114-124) human.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Urotensin II in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radiolabeled Urotensin II.
-
Varying concentrations of unlabeled Urotensin II or vehicle (for total binding).
-
Membrane preparation.
-
-
To determine non-specific binding, add a high concentration of unlabeled Urotensin II to separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Urotensin II concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to Urotensin II stimulation.
Materials:
-
Cells expressing human GPR14 (e.g., HEK293 or CHO cells).
-
Urotensin II (114-124) human.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of Urotensin II at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence change against the logarithm of the Urotensin II concentration to generate a dose-response curve and determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation, a marker of MAPK pathway activation, using Western blotting.
Materials:
-
Cells expressing human GPR14.
-
Urotensin II (114-124) human.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of Urotensin II for a specific time period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
Conclusion
Urotensin II (114-124) is a potent agonist of the GPR14 receptor, playing a significant role in cardiovascular regulation through the activation of multiple intracellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its binding and functional properties. A thorough understanding of these methodologies and the underlying signaling networks is crucial for researchers and drug development professionals working to elucidate the physiological and pathological roles of the urotensinergic system and to develop novel therapeutic interventions targeting this pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II Receptor Stimulation of Cardiac L-type Ca2+ Channels Requires the βγ Subunits of Gi/o-protein and Phosphatidylinositol 3-Kinase-dependent Protein Kinase C β1 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cardiovascular Effects of Urotensin II (114-124) TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive peptide, with its human form, Urotensin II (114-124), being an 11-amino acid cyclic peptide.[1][2][3][4][5] This peptide, often supplied as a trifluoroacetate (TFA) salt for research purposes, exerts significant effects on the cardiovascular system by binding to its G protein-coupled receptor, known as the UT receptor (previously GPR14). The U-II/UT receptor system is implicated in a range of cardiovascular pathologies, including hypertension, heart failure, and atherosclerosis, making it a critical area of investigation for novel therapeutic strategies. This technical guide provides a comprehensive overview of the cardiovascular effects of Urotensin II (114-124) TFA salt, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Cardiovascular Effects
The cardiovascular effects of Urotensin II (114-124) TFA salt are complex, exhibiting both vasoconstrictor and vasodilator properties depending on the vascular bed, species, and physiological conditions.
In Vitro Vasoconstrictor Effects on Human Arteries
Urotensin II (114-124) TFA salt has been demonstrated to be a potent vasoconstrictor in various isolated human arteries. The table below summarizes the key quantitative data from these studies.
| Artery Type | Emax (% of 100mM KCl contraction) | -log[EC50] (M) |
| Coronary Arteries | 15.39 ± 6.53 | 10.05 ± 0.46 |
| Mammary Arteries | 16.41 ± 6.15 | 9.71 ± 0.90 |
| Radial Arteries | 19.65 ± 6.26 | 9.52 ± 0.83 |
| Data from responders' arteries. |
In Vitro Vasodilator Effects
In contrast to its vasoconstrictor effects in larger arteries, Urotensin II (114-124) TFA salt (1 pM–0.1 μM) has been shown to induce vasodilation in very small human pulmonary arteries.
In Vivo Cardiovascular Effects in Animal Models
Studies in animal models have revealed dose-dependent and sometimes biphasic cardiovascular responses to Urotensin II (114-124) TFA salt.
| Animal Model | Dosage | Key Cardiovascular Effects |
| Anesthetized Cynomolgus Monkeys | Dose-dependent | Marked increase in total peripheral resistance, profound cardiac contractile dysfunction. Doses ≥30 pmol/kg decreased myocardial function and increased vascular resistance. Doses of 100–3000 pmol/kg were lethal. |
| Conscious Sprague-Dawley Rats | 3 nmol/kg (bolus i.v.) | Initial (0-5 min): Tachycardia, hypotension, and vasodilation of mesenteric and hindquarters arteries. Later (30-120 min): Tachycardia, hindquarters vasodilation, and a modest rise in blood pressure. |
Effects on Cardiac Fibroblasts
Urotensin II (114-124) TFA salt also exhibits effects on cardiac remodeling at the cellular level.
| Cell Type | Concentration | Effects on Gene Expression and Protein Synthesis |
| Neonatal Cardiac Fibroblasts | 10⁻⁷ mol/L | Increased mRNA transcripts for procollagen α1(I) by 139±15%, procollagen α1(III) by 59±5%, and fibronectin by 141±14%. Concomitant 23±2% increase in collagen peptide synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to investigate the cardiovascular effects of Urotensin II (114-124) TFA salt.
In Vitro Isometric Force Recordings in Human Arteries
This protocol is used to assess the direct vasoconstrictor or vasodilator effects of Urotensin II (114-124) TFA salt on isolated blood vessels.
-
Tissue Preparation: Human arteries are cleaned of connective tissue and cut into 4mm rings. The endothelium is removed by gently rubbing the luminal surface with a metal probe.
-
Mounting: The arterial rings are suspended in 5ml organ baths containing oxygenated Krebs' solution at 37°C.
-
Equilibration and Tension Optimization: The vessels are allowed to equilibrate for 1 hour. The optimal resting tension for each preparation is determined by recording contractile responses to 100mM KCl at incrementally increasing levels of basal tension until the KCl response is maximized. This is followed by an additional 30-minute equilibration period.
-
Concentration-Response Curves: Cumulative concentration-response curves are constructed for Urotensin II (114-124), human TFA (10⁻¹³ - 10⁻⁷ M).
-
Termination: All experiments are terminated by the addition of 100mM KCl to confirm tissue viability.
In Vivo Systemic Hemodynamics in Anesthetized Cynomolgus Monkeys
This protocol evaluates the systemic cardiovascular effects of Urotensin II (114-124) TFA salt in a non-human primate model.
-
Animal Preparation: Adult male cynomolgus monkeys are premedicated with atropine sulphate (25µg/kg subcutaneous) and anesthetized with ketamine (10mg/kg intramuscular). Anesthesia is maintained with 1–3% isoflurane following endotracheal intubation. The animals are prepared for monitoring of systemic hemodynamics.
-
Drug Administration: A vehicle control (0.9% NaCl) is administered, followed by the cumulative administration of this compound.
-
Isolated Arterial Ring Studies (Concurrent): Isolated arterial rings from the monkeys are suspended in organ baths containing Krebs solution (37°C; 95% O₂; 5% CO₂). Changes in isometric force are recorded under optimal resting tension. Cumulative agonist concentration-response curves are normalized to 60mM KCl or 1µM noradrenaline.
Signaling Pathways
Urotensin II exerts its cardiovascular effects through a well-defined signaling cascade initiated by its binding to the UT receptor.
Urotensin II Receptor Signaling Pathway
The binding of Urotensin II to its Gq-protein coupled receptor, UT (GPR14), on vascular smooth muscle cells initiates a cascade of intracellular events leading to vasoconstriction. This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and causing smooth muscle contraction.
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Experimental Workflow for In Vitro Vasoconstriction Assay
The following diagram illustrates the typical workflow for assessing the vasoconstrictor effects of Urotensin II (114-124) TFA salt on isolated arteries.
Caption: Workflow for in vitro vasoconstriction assay.
Conclusion
Urotensin II (114-124) TFA salt is a powerful modulator of cardiovascular function, with its effects being highly dependent on the specific vascular context. Its potent vasoconstrictor activity in several human arteries, coupled with its ability to induce cardiac fibrosis-related gene expression, underscores the potential of the U-II/UT receptor system as a therapeutic target in cardiovascular diseases. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of Urotensin II in cardiovascular health and disease and to develop novel therapeutic interventions.
References
The Discovery and History of Human Urotensin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a potent vasoactive peptide, has emerged from relative obscurity as a fish-derived hormone to a significant player in human physiology and pathophysiology. Its discovery in mammals and the subsequent identification of its cognate receptor have unveiled a complex signaling network with profound implications for cardiovascular health and disease. This technical guide provides an in-depth exploration of the discovery, history, and core molecular characteristics of human Urotensin II, tailored for professionals in biomedical research and drug development.
Discovery and Historical Perspective
The story of Urotensin II begins not in humans, but in the caudal neurosecretory system of teleost fish.
-
Initial Isolation from Fish: U-II was first isolated from the urophysis of the goby fish (Gillichthys mirabilis) based on its smooth muscle-contracting activity.[1][2] For many years, it was considered a hormone exclusive to the neurosecretory system of fish.[3]
-
Transition to Mammals: The view of U-II as a fish-specific peptide was challenged when goby U-II was shown to elicit biological responses in mammalian tissues, including the relaxation of mouse anococcygeus muscle and contraction of rat artery segments.[1] This pivotal finding suggested the existence of a mammalian U-II homolog and its corresponding receptor.
-
Cloning of Human Urotensin II: In 1998, the gene for the human prepro-U-II was cloned, confirming the presence of this peptide in mammals.[1] The cDNA encoding the human U-II precursor was characterized, revealing that the mature 11-amino acid peptide is located at the C-terminus of the precursor protein. This discovery marked a turning point, igniting significant interest in the physiological roles of U-II in humans.
Molecular Structure of Human Urotensin II
Human U-II is a cyclic undecapeptide with the amino acid sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (ETPD-[CFWKYC]-V).
-
The Conserved Cyclic Core: The defining feature of U-II is its cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-, formed by a disulfide bond between the two cysteine residues. This cyclic region is exceptionally conserved across species, from fish to humans, and is essential for its biological activity. The sequence Trp-Lys-Tyr within this ring is considered the pharmacophore, crucial for receptor binding and activation.
-
N-Terminal Variability: While the cyclic core is highly conserved, the N-terminal amino acid sequence shows variability among species. The N-terminal portion can be modified without a significant loss of pharmacological activity, suggesting it is not critical for receptor activation.
-
Structural Similarity to Somatostatin: U-II shares structural similarities with somatostatin, particularly in the biologically active region, which initially led to its classification as a 'somatostatin-like' peptide.
The Urotensin II Receptor: GPR14
The biological effects of U-II are mediated by a specific G protein-coupled receptor (GPCR).
-
Identification as an Orphan Receptor: The receptor for U-II was identified as the orphan receptor GPR14. Before its deorphanization, GPR14 was a receptor with no known endogenous ligand.
-
Cloning and Characterization: The human U-II receptor (UT receptor), encoded by the UTS2R gene on chromosome 17q25.3, is a 386-amino acid protein belonging to the class A rhodopsin family of GPCRs. It shares sequence homology with the somatostatin receptor family.
-
Ligand Binding and Activation: Both human and fish U-II bind to the recombinant human GPR14 with high affinity, leading to its activation.
Signal Transduction Pathways
Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the heterotrimeric G protein.
-
The Canonical Gαq Pathway:
-
PLC Activation: U-II binding to the UT receptor activates Gαq, which in turn stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
-
-
Downstream Kinase Cascades: The initial signaling events lead to the activation of several downstream kinase pathways that mediate the diverse cellular effects of U-II.
-
Mitogen-Activated Protein Kinases (MAPKs): U-II stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. These pathways are implicated in cell proliferation and hypertrophy.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The elevated intracellular calcium levels activate CaMKII, a crucial mediator of cardiac hypertrophy.
-
Below is a diagram illustrating the primary signaling pathways activated by human Urotensin II.
Caption: Urotensin II Signaling Pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and functional potency of human Urotensin II.
Table 1: Binding Affinity of Human Urotensin II for its Receptor (GPR14/UT)
| Cell/Tissue Type | Radioligand | Kd (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |
| Human Skeletal Muscle | [125I]-U-II | 0.24 ± 0.17 | 1.97 ± 1.1 fmol/mg protein | |
| SJRH30 (Rhabdomyosarcoma) Cells | [125I]-hU-II | 0.067 ± 0.012 | 9687 ± 843 sites/cell | |
| TE671 (Rhabdomyosarcoma) Cells | [125I]-hU-II | 0.074 ± 0.008 | 1667 ± 165 sites/cell |
Table 2: Functional Potency (EC50) of Human Urotensin II
| Assay Type | Tissue/Cell Type | EC50 (nM) | Reference |
| Calcium Mobilization | HEK293UT Cells | 4.15 ± 1.06 | |
| Calcium Mobilization | UTS2R/U2OS Cells | 3.02 | |
| Calcium Mobilization | SJRH30 Cells | 6.9 ± 2.2 | |
| Vasoconstriction | Rat Main Pulmonary Artery | pEC50: 8.55 ± 0.08 |
Table 3: Inhibitory Constants (Ki) of U-II Analogs and Antagonists
| Compound | Cell Line | Ki (nM) | Reference |
| Human U-II | SJRH30 Cells | 0.5 ± 0.1 | |
| Human U-II(4-11) | SJRH30 Cells | 0.4 ± 0.1 | |
| [Cys5,10]Acm hU-II | SJRH30 Cells | 864 ± 193 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of human Urotensin II.
Cloning of Human Prepro-Urotensin II cDNA
This protocol describes the general steps for isolating the cDNA encoding the precursor to human U-II.
Caption: Workflow for cDNA Cloning.
Protocol Steps:
-
RNA Extraction: Total RNA is extracted from human spinal cord tissue, where U-II mRNA is predominantly expressed.
-
mRNA Isolation: Poly(A)⁺ mRNA is isolated from the total RNA population using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: First-strand cDNA is synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: The U-II precursor cDNA is amplified by PCR using degenerate primers designed based on conserved regions of U-II from other species.
-
Purification: The amplified PCR product of the expected size is purified from an agarose gel.
-
Ligation and Transformation: The purified DNA fragment is ligated into a suitable cloning vector, and the recombinant plasmid is used to transform competent E. coli cells.
-
Screening and Sequencing: Positive clones are identified, and the plasmid DNA is isolated and sequenced to determine the nucleotide sequence of the human prepro-U-II cDNA.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of UT receptors in a given tissue or cell preparation.
Materials:
-
Cell membranes or tissue homogenates expressing the UT receptor.
-
Radioligand: [125I]-labeled human U-II.
-
Unlabeled ("cold") human U-II.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol Steps:
-
Incubation: A constant concentration of [125I]-hU-II is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled hU-II (for competition assays) or with increasing concentrations of [125I]-hU-II alone (for saturation assays).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis:
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled U-II) from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation data.
-
Competition Binding: The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following UT receptor activation.
Materials:
-
Cells expressing the UT receptor (e.g., HEK293-UT).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Human U-II.
-
Fluorometric plate reader (e.g., FLIPR or FlexStation).
Protocol Steps:
-
Cell Plating: Cells are seeded into black, clear-bottom microplates and cultured to an appropriate confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C in the dark. This allows the dye to enter the cells.
-
Baseline Measurement: After incubation, the cells are washed, and a baseline fluorescence reading is established using a fluorometric plate reader.
-
Agonist Addition: Human U-II at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Vasoconstriction Assay in Isolated Arteries
This ex vivo assay measures the contractile response of blood vessels to U-II.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Human U-II.
Protocol Steps:
-
Tissue Preparation: Arterial rings are carefully dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Human U-II is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Recording: The isometric tension developed by the arterial rings is recorded using force transducers.
-
Data Analysis: The contractile response is expressed as a percentage of the maximum contraction induced by a reference substance (e.g., potassium chloride). A dose-response curve is constructed, and the pEC50 (-log EC50) and maximum effect (Emax) are calculated.
Collagen Synthesis Assay
This assay quantifies the effect of U-II on collagen production by fibroblasts, a key process in tissue fibrosis.
Materials:
-
Cultured cardiac or vascular fibroblasts.
-
[3H]-proline (radiolabeled proline).
-
Human U-II.
-
Cell culture medium and supplements.
-
Scintillation counter.
Protocol Steps:
-
Cell Culture and Stimulation: Fibroblasts are cultured and then stimulated with various concentrations of human U-II in the presence of [3H]-proline.
-
Incubation: The cells are incubated to allow for the incorporation of [3H]-proline into newly synthesized collagen.
-
Harvesting and Precipitation: The cell layer and supernatant are harvested, and proteins (including collagen) are precipitated using an acid (e.g., trichloroacetic acid).
-
Separation: The precipitated collagen is separated from unincorporated [3H]-proline.
-
Quantification: The amount of radioactivity in the collagen fraction is measured using a scintillation counter, which is proportional to the rate of collagen synthesis.
Conclusion
The journey of Urotensin II from a fish urophysial peptide to a potent human vasoactive agent highlights a fascinating chapter in endocrinology and cardiovascular research. Its discovery and the subsequent elucidation of its receptor and signaling pathways have opened new avenues for understanding the complex regulation of cardiovascular homeostasis. For researchers and drug development professionals, the U-II system presents a compelling target for the development of novel therapeutics for a range of cardiovascular and fibrotic diseases. The detailed methodologies and quantitative data provided in this guide serve as a foundational resource for further investigation into this intriguing and physiologically significant peptide.
References
Urotensin II (114-124) Signaling in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Urotensin II (114-124) signaling pathway in endothelial cells. Urotensin II (U-II), a potent vasoactive cyclic peptide, and its receptor, the G protein-coupled receptor 14 (GPR14 or UT receptor), are key players in cardiovascular homeostasis and pathology.[1][2][3] This document details the molecular mechanisms, cellular responses, and key experimental methodologies relevant to studying this pathway, with a focus on providing actionable data and protocols for research and development.
Core Signaling Pathways
Urotensin II (114-124), the 11-amino acid human isoform, activates a cascade of intracellular signaling events upon binding to its receptor, GPR14, on endothelial cells.[1][4] This interaction initiates multiple downstream pathways that regulate a variety of cellular functions, including cell proliferation, migration, and angiogenesis. The primary signaling axes are depicted in the diagrams below and involve the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. Furthermore, U-II stimulates the ERK1/2, PI3K/Akt, and RhoA/ROCK pathways, leading to complex cellular responses.
Gq-PLC-Calcium Signaling
The binding of U-II to GPR14, a Gq protein-coupled receptor, activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical event that initiates many of the downstream effects of U-II.
Pro-angiogenic and Proliferative Signaling
U-II promotes endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. These effects are mediated through the activation of several interconnected signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The RhoA/ROCK pathway is also implicated, particularly in cell migration.
Vasoactive Responses: NO and ROS Production
U-II elicits complex vasoactive responses that are dependent on the balance between nitric oxide (NO) and reactive oxygen species (ROS) production in endothelial cells. It can stimulate both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to NO-dependent vasodilation. Concurrently, U-II can activate NADPH oxidase, a major source of ROS in endothelial cells, which can lead to vasoconstriction and contribute to vascular pathologies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Urotensin II (114-124) on endothelial cells.
Table 1: Receptor Binding and Intracellular Calcium Mobilization
| Parameter | Cell Type | Value | Reference |
| EC50 for GPR14 | HEK-293 cells expressing human GPR14 | 0.62 ± 0.17 nM | |
| Intracellular Ca2+ Increase | Human Aortic Endothelial Cells (HAECs) | Dose-dependent increase at 1, 10, and 100 nM | |
| Abolition of Ca2+ oscillations | Human Aortic Endothelial Cells (HAECs) | Effective at 100 nM |
Table 2: Endothelial Cell Migration
| U-II Concentration | Effect on Endothelial Progenitor Cell (EPC) Migration | Reference |
| 10-10 M - 10-6 M | Concentration-dependent increase in chemotaxis | |
| 10-8 M | ~3-fold increase in chemotaxis (peak effect) |
Table 3: Endothelial Cell Proliferation and Angiogenesis
| Cell Type | U-II Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Moderate proliferative effect | |
| Adult Human Endothelial Cells | Not specified | No significant effect on proliferation | |
| Various Human Endothelial Cells | Not specified | Strong angiogenic response in Matrigel assay, comparable to FGF-2 |
Table 4: Vasoactive Responses
| Parameter | Tissue/Cell Type | U-II Concentration | Effect | Reference |
| Nitric Oxide Production | Endothelium of freshly dissected small renal arteries | 1 µM | Doubled NO levels |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Urotensin II signaling pathway in endothelial cells.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. They can be cultured in Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to detect the phosphorylation of key signaling proteins like ERK1/2 and Akt following U-II stimulation.
Reagents and Antibodies:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit polyclonal anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution).
-
Rabbit polyclonal anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution).
-
Antibodies against total ERK1/2 and Akt for normalization.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Proliferation (MTT) Assay
The MTT assay measures cell viability and proliferation.
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of U-II (e.g., 0.1 nM to 1 µM) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Protocol:
-
Coat a 96-well plate with Matrigel™ (50 µL/well) and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.
-
Seed 1.5 x 104 to 2 x 104 cells per well onto the Matrigel™-coated plate.
-
Add various concentrations of U-II to the wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Intracellular Calcium Measurement
This method uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Protocol:
-
Culture endothelial cells on glass coverslips.
-
Load the cells with 3-5 µM Fura-2 AM in a balanced salt solution (e.g., HBSS) for 30-45 minutes at 37°C.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing U-II at the desired concentration and record the change in the fluorescence ratio over time.
Nitric Oxide (NO) Detection
The fluorescent probe 4,5-diaminofluorescein diacetate (DAF-FM diacetate) can be used to measure intracellular NO production.
Protocol:
-
Culture endothelial cells in a suitable format for fluorescence microscopy or a microplate reader.
-
Load the cells with 5-10 µM DAF-FM diacetate in a balanced salt solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with U-II and appropriate controls.
-
Measure the increase in fluorescence intensity using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a microplate reader.
Reactive Oxygen Species (ROS) Detection
The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used to measure intracellular ROS.
Protocol:
-
Culture endothelial cells in a 96-well plate or on coverslips.
-
Load the cells with 10-20 µM H2DCFDA in a serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with a balanced salt solution.
-
Treat the cells with U-II and controls.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or microscope.
Conclusion
The Urotensin II (114-124) signaling pathway in endothelial cells is a complex network of interacting molecules that plays a crucial role in regulating vascular function. Its involvement in cell proliferation, migration, angiogenesis, and the production of vasoactive molecules like NO and ROS makes it a significant target for research in cardiovascular diseases and for the development of novel therapeutics. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this important signaling pathway.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Urotensin II (114-124) in Vasoconstriction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urotensin II (U-II), an 11-amino acid cyclic peptide in its human form (often denoted as U-II (114-124)), is recognized as the most potent endogenous vasoconstrictor identified to date, with a potency significantly greater than that of endothelin-1.[1][2][3][4] It exerts its effects by binding to a specific G protein-coupled receptor, the UT receptor (formerly GPR14), which is widely expressed in cardiovascular tissues.[5] The activation of the UT receptor on vascular smooth muscle cells (VSMCs) initiates a complex signaling cascade leading to robust and sustained vasoconstriction. This process is primarily mediated by an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile machinery to Ca²⁺. Given its potent vascular effects and upregulation in various cardiovascular pathologies like hypertension, atherosclerosis, and heart failure, the U-II/UT system represents a promising therapeutic target for the development of novel cardiovascular drugs. This guide provides a detailed overview of the core mechanisms, quantitative data, and key experimental protocols relevant to the study of U-II (114-124)-induced vasoconstriction.
Mechanism of Action: Signaling Pathways in Vasoconstriction
The vasoconstrictor effect of Urotensin II is an endothelium-independent process initiated by its binding to the UT receptor on VSMCs. The UT receptor is predominantly coupled to the Gq/11 subtype of heterotrimeric G proteins. Ligand binding triggers a dual signaling cascade that synergistically promotes vascular contraction.
Gq/PLC-Mediated Calcium Mobilization
The primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Calcium Influx: The depletion of SR Ca²⁺ stores activates store-operated calcium entry (SOCE), leading to an influx of extracellular Ca²⁺ through channels like Orai1 and TRPC1. Influx through L-type calcium channels also contributes to the sustained increase in cytosolic Ca²⁺.
-
DAG-PKC Activation: DAG activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the phosphorylation of contractile proteins.
RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization
In parallel with calcium mobilization, U-II activates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). This pathway is crucial for enhancing the force of contraction at a given level of intracellular Ca²⁺, a process known as calcium sensitization.
-
ROCK-Mediated Inhibition of MLCP: ROCK phosphorylates and inhibits the myosin light chain phosphatase (MLCP).
-
Increased MLC Phosphorylation: The inhibition of MLCP shifts the balance towards myosin light chain kinase (MLCK) activity. This results in an increased level of phosphorylated myosin light chain (MLC), enhanced actin-myosin cross-bridge cycling, and consequently, forceful and sustained smooth muscle contraction.
The interplay of these pathways ensures a potent and durable vasoconstrictor response.
Quantitative Data: Vasoconstrictor Potency
The vasoconstrictor potency of U-II (114-124) varies depending on the species and the specific vascular bed being examined. The following tables summarize key quantitative data from functional vascular studies.
Table 1: Vasoconstrictor Potency of Human U-II (114-124) in Isolated Human Arteries
| Vascular Bed | Endothelium Status | Potency (-log[EC₅₀] M) | Efficacy (Eₘₐₓ % of KCl) | Reference |
|---|---|---|---|---|
| Coronary Artery | Denuded | 10.05 ± 0.46 | 15.39 ± 6.53 | |
| Mammary Artery | Denuded | 9.71 ± 0.90 | 16.41 ± 6.15 | |
| Radial Artery | Denuded | 9.52 ± 0.83 | 19.65 ± 6.26 |
Data presented as mean ± SEM for responding vessels. Efficacy is expressed as a percentage of the maximal contraction induced by a high potassium chloride (KCl) solution (typically 100 mM).
Table 2: Vasoconstrictor Potency of Human U-II in Isolated Rat Arteries
| Vascular Bed | Endothelium Status | Potency (-log[EC₅₀] M) | Efficacy (Eₘₐₓ % of KCl) | Reference |
|---|---|---|---|---|
| Thoracic Aorta | Denuded | 9.09 ± 0.19 | 143 ± 21 | |
| Main Pulmonary Artery | Denuded | 8.55 ± 0.08 | 57.0 ± 6.1 | |
| Coronary Artery | Denuded | 7.67 ± 0.02* | Not Reported |
EC₅₀ value was reported as 21.2 ± 1.3 nmol/L, which is converted to a -log[EC₅₀] of 7.67.
Experimental Protocols
Investigating the vasoconstrictor effects of U-II (114-124) involves specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Vascular Reactivity Studies Using Wire Myography
Wire myography is an in vitro technique used to measure the isometric tension of isolated small arteries, allowing for the assessment of vascular reactivity to pharmacological agents.
Objective: To determine the concentration-response relationship of U-II (114-124) in isolated arterial rings.
Materials:
-
Isolated artery segments (e.g., human coronary, rat thoracic aorta)
-
Dissection microscope and micro-dissection tools
-
Wire Myograph System (e.g., DMT)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂
-
Potassium Chloride (KCl) solution (e.g., 100 mM) for viability testing
-
Urotensin II (114-124) stock solution
-
Force transducer and data acquisition system
Procedure:
-
Vessel Dissection: Carefully dissect the desired artery from the surrounding connective and adipose tissue in ice-cold PSS under a microscope.
-
Ring Preparation: Cut the cleaned artery into small rings (typically 2-4 mm in length).
-
Endothelium Removal (Optional): To study the direct effect on VSMCs, the endothelium can be removed by gently rubbing the luminal surface with a metal probe or wire. Endothelial integrity can be checked by assessing the dilator response to acetylcholine after pre-constriction.
-
Mounting: Mount the arterial ring on two small stainless-steel wires within the myograph chamber filled with PSS at 37°C and continuously gassed with 95% O₂/5% CO₂.
-
Equilibration and Normalization: Allow the vessel to equilibrate for 30-60 minutes. Apply a standardized tensioning procedure (normalization) to determine the optimal resting tension for maximal active force generation.
-
Viability Check: Assess the viability of the tissue by challenging it with a high-KCl solution. Only vessels showing a robust contractile response are used for the experiment.
-
Concentration-Response Curve: After washout and return to baseline, cumulatively add increasing concentrations of U-II (114-124) (e.g., 10⁻¹³ to 10⁻⁷ M) to the bath. Record the isometric tension at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
Intracellular Calcium ([Ca²⁺]i) Measurement
Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations in cultured VSMCs.
Objective: To measure the change in [Ca²⁺]i in VSMCs upon stimulation with U-II (114-124).
Materials:
-
Cultured vascular smooth muscle cells (VSMCs) on glass coverslips
-
Fura-2 AM (acetoxymethyl ester form)
-
Pluronic F-127 and high-quality DMSO
-
HEPES-buffered salt solution (HBSS)
-
Fluorescence imaging system (microscope with dual-excitation light source and camera)
-
Urotensin II (114-124) stock solution
Procedure:
-
Cell Preparation: Culture VSMCs on glass coverslips until they reach 80-90% confluency.
-
Dye Loading Solution: Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBSS. Add a small amount of Pluronic F-127 to aid in dye solubilization. First, dissolve Fura-2 AM in DMSO to make a concentrated stock (e.g., 1 mg/mL).
-
Cell Loading: Wash the cells with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
De-esterification: Wash the cells with fresh HBSS to remove extracellular dye. Incubate for another 30 minutes to allow for the complete hydrolysis of the AM ester group by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip onto the imaging chamber on the microscope stage. Perfuse with HBSS.
-
Data Acquisition: Acquire fluorescence images by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is collected at ~510 nm.
-
Stimulation: After recording a stable baseline, perfuse the cells with a solution containing U-II (114-124) at the desired concentration. Continue recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). An increase in this ratio corresponds to an increase in intracellular calcium concentration. The ratio data can be converted to absolute Ca²⁺ concentrations using a calibration procedure with ionophores (e.g., ionomycin) and Ca²⁺ buffers.
Conclusion and Future Directions
Urotensin II (114-124) is a key player in vascular tone regulation, acting as a powerful vasoconstrictor through well-defined Gq/PLC and RhoA/ROCK signaling pathways in vascular smooth muscle cells. The quantitative data confirm its high potency, although with significant variability across different vascular beds and species. The established experimental protocols, such as wire myography and calcium imaging, are essential tools for further elucidating its physiological and pathophysiological roles.
For drug development professionals, the U-II/UT system remains an attractive target. The development of potent and selective UT receptor antagonists could offer novel therapeutic strategies for managing diseases characterized by excessive vasoconstriction and vascular remodeling, such as hypertension, coronary artery disease, and heart failure. Future research should focus on the long-term effects of UT receptor blockade in relevant animal models of cardiovascular disease and the potential for translating these findings into clinical applications.
References
- 1. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 | Semantic Scholar [semanticscholar.org]
- 5. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Potency of Urotensin II (114-124) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic 11-amino acid peptide that stands as the most potent endogenous vasoconstrictor identified to date.[1][2] It exerts its biological effects by binding to and activating a class A G-protein coupled receptor (GPCR) known as the Urotensin II receptor (UT), or GPR14.[1][2][3] The human form of U-II, specifically the fragment comprising amino acid residues 114-124, is a powerful agonist for this receptor. The U-II/UT system is widely expressed throughout the body, including in the cardiovascular, renal, and central nervous systems, implicating it in a variety of physiological and pathophysiological processes such as cardiac hypertrophy, heart failure, and hypertension. This guide provides an in-depth overview of the in vitro potency of Urotensin II (114-124) TFA, detailing its mechanism of action, experimental protocols for its characterization, and quantitative potency data.
Data Presentation: In Vitro Potency of Urotensin II (114-124)
The potency of Urotensin II (114-124) TFA has been quantified in various in vitro systems. The following table summarizes key potency values (EC₅₀), which represent the concentration of the peptide required to elicit 50% of the maximum response.
| Assay Type | System / Tissue | Effect Measured | EC₅₀ Value | Reference |
| Calcium Mobilization | HEK-293 cells expressing human GPR14 | Increase in intracellular Ca²⁺ | 0.62 ± 0.17 nM | |
| Vasoconstriction | Isolated Human Coronary Arteries | Arterial Contraction | ~0.089 nM (-log[EC₅₀] 10.05 ± 0.46) | |
| Vasoconstriction | Isolated Human Mammary Arteries | Arterial Contraction | ~0.195 nM (-log[EC₅₀] 9.71 ± 0.90) | |
| Vasoconstriction | Isolated Human Radial Arteries | Arterial Contraction | ~0.302 nM (-log[EC₅₀] 9.52 ± 0.83) |
Signaling Pathway of the Urotensin II Receptor (UT/GPR14)
The Urotensin II receptor (UT) is primarily coupled to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor activates Gαq, initiating a downstream signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Beyond this primary pathway, U-II signaling has also been shown to involve the activation of other important cascades, including the RhoA/ROCK and MAPK (ERK1/2, p38) pathways, which are critical in mediating cellular processes like hypertrophy and proliferation.
Caption: Urotensin II Receptor (GPR14) signaling cascade.
Experimental Protocols
Calcium Mobilization Assay
This assay quantifies the ability of Urotensin II (114-124) to stimulate the UT receptor and induce a transient increase in intracellular calcium concentration. It is a common, high-throughput method for assessing GPCR agonist potency.
-
Objective: To determine the EC₅₀ value of Urotensin II (114-124) TFA by measuring intracellular calcium flux.
-
Materials:
-
HEK-293 cells stably expressing the human UT receptor (GPR14).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Urotensin II (114-124) TFA stock solution and serial dilutions.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
-
-
Methodology:
-
Cell Culture: Plate the GPR14-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution diluted in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to uptake the dye.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Place the cell plate into the plate reader. The instrument will add varying concentrations of Urotensin II (114-124) TFA to the wells while simultaneously recording fluorescence.
-
Signal Detection: Measure the fluorescence intensity kinetically over a period of 2-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Ex Vivo Vasoconstriction Assay
This assay measures the direct contractile effect of Urotensin II (114-124) on isolated arterial tissue, providing a physiologically relevant assessment of its vasoconstrictor potency.
-
Objective: To determine the EC₅₀ and Eₘₐₓ (maximum effect) of Urotensin II (114-124) TFA in causing arterial contraction.
-
Materials:
-
Isolated artery segments (e.g., human coronary or mammary arteries).
-
Physiological salt solution (PSS), such as Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.
-
Wire myograph or organ bath system with isometric force transducers.
-
Potassium chloride (KCl) solution for inducing a reference contraction.
-
Urotensin II (114-124) TFA stock solution and cumulative dilutions.
-
-
Methodology:
-
Tissue Preparation: Dissect the artery into rings of 2-3 mm in length and mount them on the wires of the myograph in chambers filled with PSS at 37°C.
-
Equilibration: Allow the arterial rings to equilibrate for 60-90 minutes under a standardized resting tension.
-
Viability Check: Test the viability and contractility of the tissue by inducing a contraction with a high concentration of KCl (e.g., 100 mM).
-
Washout: Wash the tissue repeatedly with PSS and allow it to return to its baseline tension.
-
Cumulative Concentration-Response Curve: Add Urotensin II (114-124) TFA to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Data Recording: Record the isometric tension continuously throughout the experiment.
-
Data Analysis: Express the contractile response to U-II as a percentage of the maximum contraction induced by KCl. Plot the percentage response against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for determining the in vitro potency of a GPCR agonist like Urotensin II (114-124) TFA.
Caption: Generalized workflow for in vitro potency determination.
References
Human Urotensin-II Receptor (UT Receptor) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the human Urotensin-II (UT) receptor, with a focus on its binding affinity for various ligands. The UT receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, urotensin-II (U-II), are significant players in a multitude of physiological and pathophysiological processes, making them a compelling target for drug discovery. U-II is recognized as the most potent endogenous vasoconstrictor identified to date.[1][2][3] The urotensinergic system is implicated in cardiovascular regulation, renal function, and central nervous system activities.[3]
Core Signaling Pathways
The UT receptor primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway is central to many of the physiological effects of U-II, including vasoconstriction.
In addition to G protein-dependent signaling, the UT receptor can also signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. This process not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2. Some studies suggest that β-arrestin recruitment by the UT receptor can be independent of G protein activation for certain downstream effects.
Quantitative Binding Affinity Data
The binding affinity of various ligands for the human UT receptor has been characterized using different in vitro assays. The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) for a range of agonists and antagonists. These values provide a quantitative measure of the interaction between the ligands and the receptor, which is critical for structure-activity relationship (SAR) studies and drug development.
Agonist Binding and Functional Potency
| Compound | Class | Ki (nM) | EC50 (nM) | Assay System | Reference |
| Human Urotensin-II | Endogenous Agonist | 11.4 - 14.6 | 0.6 - 4.15 | HEK293 cells, CHO cells, Rat Aorta | |
| Urotensin-II Related Peptide (URP) | Endogenous Agonist | 263.03 | - | CHO cells expressing human UT receptor | |
| P5U | Synthetic Agonist | - | 9.344 (pD2) | CHO-K1 cells expressing human UT receptor | |
| UPG84 | Synthetic Agonist | - | 10.040 (pD2) | CHO-K1 cells expressing human UT receptor | |
| Goby Urotensin-II | Agonist | 14.6 | - | HEK293 cells expressing human UT receptor | |
| [Ala1]U-II | Synthetic Agonist | - | - | Rat aorta rings | |
| U-II(4-11) | Synthetic Agonist | - | 1.2 | HEK-293 cells expressing human UT receptor | |
| Compound 1 | Synthetic Agonist | - | 89.7 (β-arrestin), 7390 (Ca2+) | HTLA cells, HEK293 cells | |
| Compound 2 | Synthetic Agonist | - | 37.0 (β-arrestin), 10200 (Ca2+) | HTLA cells, HEK293 cells | |
| Compound 3 | Synthetic Agonist | - | 44.8 (β-arrestin), 10600 (Ca2+) | HTLA cells, HEK293 cells |
Antagonist Binding Affinity
| Compound | Class | Ki (nM) | IC50 (nM) | Assay System | Reference |
| Palosuran | Antagonist | - | - | Diabetic patients | |
| SB-706375 | Non-peptide Antagonist | 4.7 - 20.7 | - | Mammalian recombinant and native UT receptors | |
| SB-657510 | Non-peptide Antagonist | 4.6 - 17.6 | - | Monkey UT receptor | |
| Urantide | Peptide Antagonist | - | - | Rat aorta | |
| GSK248451 | Peptide Antagonist | - | - | Mammalian arteries and recombinant UT-HEK cells | |
| SB-710411 | Partial Agonist/Antagonist | - | - | Mammalian arteries and recombinant UT-HEK cells | |
| KR-36676 | Non-peptide Antagonist | 0.7 | - | - | |
| KR-36996 | Non-peptide Antagonist | 4.44 | 3.5 | Primary human aortic smooth muscle cells | |
| KR-37524 | Non-peptide Antagonist | 37 | - | - | |
| DS37001789 | Non-peptide Antagonist | - | 0.9 | Human GPR14 | |
| ACT-058362 | Non-peptide Antagonist | - | 120 | Human GPR14 | |
| 7a (piperazino-isoindolinone) | Antagonist | 4.0 | 8.0 (human calcium flux) | hUT binding assay, Rat FLIPR assay |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the human UT receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human UT receptor (e.g., HEK293-hUT).
-
Radioligand: [125I]-labeled human Urotensin-II ([125I]hU-II).
-
Test Compound: Unlabeled ligand of interest.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled hU-II (e.g., 1 µM).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, membrane preparation, and [125I]hU-II.
-
Non-specific Binding: Binding buffer, membrane preparation, [125I]hU-II, and a high concentration of unlabeled hU-II.
-
Competitive Binding: Binding buffer, membrane preparation, [125I]hU-II, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a general method for measuring the functional activity of UT receptor agonists by detecting changes in intracellular calcium levels.
1. Materials:
-
Cells: Cells stably expressing the human UT receptor (e.g., CHO-hUT or HEK293-hUT).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Test Compound: Agonist of interest.
-
Positive Control: Human Urotensin-II.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
2. Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound or positive control to the wells.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Visualizations
Signaling Pathways
Caption: UT Receptor Signaling Pathways.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potent Physiology of Urotensin II (114-124): A Technical Guide for Researchers
An In-depth Examination of the Core Active Fragment of Human Urotensin II, its Physiological Impact, and Methodologies for Investigation
Introduction
Urotensin II (U-II), a cyclic undecapeptide, stands as the most potent endogenous vasoconstrictor identified to date, surpassing the activity of endothelin-1.[1][2] The biological activity of human U-II resides in its C-terminal 11-amino acid fragment, corresponding to amino acids 114-124 of the preprohormone. This peptide, referred to as Urotensin II (114-124), exerts a wide spectrum of physiological effects by binding to its specific G protein-coupled receptor, the Urotensin receptor (UT), formerly known as GPR14.[3][4] The U-II/UT system is implicated in a diverse range of physiological and pathophysiological processes, particularly within the cardiovascular, renal, and central nervous systems.[3] Elevated plasma levels of U-II and altered expression of its receptor have been associated with numerous conditions, including hypertension, atherosclerosis, heart failure, and renal dysfunction, making the U-II/UT system a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological effects of Urotensin II (114-124), detailed experimental protocols for its study, and a summary of key quantitative data to support researchers and drug development professionals in this field.
Physiological Effects of Urotensin II (114-124)
The physiological actions of Urotensin II (114-124) are multifaceted and often tissue- and species-dependent. Its primary effects are centered on the cardiovascular, renal, and central nervous systems.
Cardiovascular Effects
Urotensin II (114-124) is renowned for its potent vasoconstrictive properties, observed in a variety of human arteries, including coronary, mammary, and radial arteries. However, its vascular effects are complex, with reports of both vasoconstriction and vasodilation depending on the vascular bed and the presence of endothelium. In some vascular territories, U-II can induce endothelium-dependent vasodilation, an effect potentially mediated by the release of nitric oxide.
Beyond its direct vascular actions, Urotensin II (114-124) exerts significant effects on cardiac function and remodeling. It has been shown to have inotropic effects on heart muscle and to promote the proliferation of vascular smooth muscle cells and fibroblasts. At a cellular level, U-II stimulates the production of extracellular matrix proteins, such as procollagens and fibronectin, by cardiac fibroblasts, suggesting a role in cardiac fibrosis. Furthermore, U-II has been implicated in cardiomyocyte hypertrophy.
Renal Effects
The U-II/UT system is well-represented in the kidneys, where it is thought to play a role in regulating renal hemodynamics and fluid and electrolyte balance. U-II and its receptor are found in various segments of the nephron, including the proximal tubules and collecting ducts. The effects of exogenous U-II on renal function have been varied in different studies, with reports of both increases and decreases in glomerular filtration rate (GFR) and sodium and water excretion. However, studies using UT receptor antagonists suggest that endogenous U-II may exert a tonic influence on basal renal function.
Central Nervous System Effects
Both Urotensin II and its receptor are expressed in the brain and spinal cord, indicating a role in central nervous system (CNS) function. Intracerebroventricular administration of U-II in animal models has been shown to induce a range of behavioral and endocrine effects, including increased motor activity, grooming, and rearing, as well as alterations in plasma hormone levels such as prolactin and TSH. In conscious sheep, central administration of U-II leads to significant cardiovascular responses, including increases in arterial pressure, cardiac output, and plasma epinephrine. Furthermore, U-II has been shown to influence cerebral blood flow.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the physiological effects of Urotensin II (114-124).
Table 1: Vasoconstrictive Effects of Urotensin II (114-124) in Human Arteries
| Artery | -log[EC50] (M) | Emax (% of 100mM KCl contraction) | Reference |
| Coronary Artery | 10.05 ± 0.46 | 15.39 ± 6.53 | |
| Mammary Artery | 9.71 ± 0.90 | 16.41 ± 6.15 | |
| Radial Artery | 9.52 ± 0.83 | 19.65 ± 6.26 |
Table 2: In Vitro Functional Activity of Human Urotensin II (114-124)
| Assay | Cell Line | EC50 (nM) | Reference |
| Intracellular Calcium Mobilization | HEK-293 expressing human GPR14 | 0.62 ± 0.17 |
Table 3: Effects of Urotensin II (114-124) on Gene Expression in Neonatal Cardiac Fibroblasts
| Gene | Fold Increase in mRNA (mean ± SEM) | P-value | Reference |
| Procollagen α1(I) | 139 ± 15% | <0.01 | |
| Procollagen α1(III) | 59 ± 5% | <0.05 | |
| Fibronectin | 141 ± 14% | <0.01 |
Signaling Pathways
Urotensin II (114-124) mediates its diverse physiological effects through the activation of its G protein-coupled receptor, UT. The primary signaling cascade initiated by U-II binding to the UT receptor involves the coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a key event in many of U-II's downstream effects, including smooth muscle contraction.
In addition to the Gq/PLC/IP3 pathway, U-II has been shown to activate other important signaling cascades, including the RhoA/Rho kinase (ROCK) pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 and p38. These pathways are critically involved in mediating the proliferative and hypertrophic effects of U-II.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological effects of Urotensin II (114-124).
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the Urotensin II receptor.
Materials:
-
HEK-293 cells stably expressing the human Urotensin II receptor (UT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[125I]-Urotensin II (radioligand)
-
Unlabeled Urotensin II (114-124) (competitor)
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Culture UT-expressing HEK-293 cells to confluency. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer
-
25 µL of [125I]-Urotensin II (final concentration ~0.1-0.5 nM)
-
25 µL of unlabeled Urotensin II or test compound at various concentrations. For non-specific binding, use a high concentration of unlabeled U-II (e.g., 1 µM).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Item - Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Effects of rat urotensin II on coronary flow and myocardial eNOS protein expression in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for Urotensin II (114-124) Human TFA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent cyclic peptide that exerts a range of biological effects, primarily through the activation of the G protein-coupled Urotensin II receptor (UT), also known as GPR14.[1][2][3] The human U-II peptide fragment (114-124) is a key agonist of this receptor and is the subject of extensive research due to its significant role in cardiovascular function and its implication in various pathological conditions, including heart failure, hypertension, and atherosclerosis.[4][5] This document provides detailed protocols for two key in vitro assays to characterize the activity of Urotensin II (114-124) human TFA: a cell-based calcium mobilization assay and an ex vivo vasoconstriction assay using isolated human arteries.
Urotensin II Signaling Pathway
Urotensin II binding to its receptor (UT) primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger that mediates many of the downstream cellular effects of Urotensin II.
Urotensin II Signaling Pathway
Quantitative Data Summary
The following table summarizes the potency (EC50) and efficacy (Emax) of Urotensin II (114-124) human TFA in various in vitro assays.
| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK-293 cells expressing human UT receptor | EC50 | 0.62 ± 0.17 nM | |
| Vasoconstriction | Isolated Human Coronary Arteries | -log[EC50] | 10.05 ± 0.46 | |
| Emax (% of KCl contraction) | 15.39 ± 6.53% | |||
| Vasoconstriction | Isolated Human Mammary Arteries | -log[EC50] | 9.71 ± 0.90 | |
| Emax (% of KCl contraction) | 16.41 ± 6.15% | |||
| Vasoconstriction | Isolated Human Radial Arteries | -log[EC50] | 9.52 ± 0.83 | |
| Emax (% of KCl contraction) | 19.65 ± 6.26% |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Urotensin II (114-124) in a recombinant cell line expressing the human Urotensin II receptor.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Materials:
-
HEK-293 or CHO-K1 cells stably expressing the human Urotensin II receptor (UT).
-
Cell culture medium (e.g., DMEM or Ham's F-12) with supplements (10% FBS, penicillin/streptomycin).
-
96-well black, clear-bottom microplates.
-
Urotensin II (114-124) human TFA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Kinetic fluorescence plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in a T75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 - 100,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical concentration is 2-5 µM in assay buffer. Probenecid can be added at a final concentration of 2.5 mM.
-
Remove the cell culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of Urotensin II (114-124) human TFA in sterile water or an appropriate buffer. Store frozen in aliquots.
-
On the day of the assay, prepare a serial dilution of the peptide in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the Urotensin II (114-124) dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point by the baseline fluorescence (F/F0).
-
Determine the maximum fluorescence response for each concentration.
-
Plot the maximum fluorescence response against the logarithm of the Urotensin II (114-124) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Ex Vivo Vasoconstriction Assay
This protocol describes the measurement of the contractile response of isolated human arteries to Urotensin II (114-124).
Materials:
-
Isolated human arteries (e.g., coronary, mammary, or radial).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Organ bath system with isometric force transducers.
-
Urotensin II (114-124) human TFA.
-
Potassium chloride (KCl) solution (e.g., 100 mM).
Procedure:
-
Tissue Preparation:
-
Obtain human arterial segments and immediately place them in ice-cold Krebs-Henseleit solution.
-
Carefully clean the arteries of adhering connective and adipose tissue.
-
Cut the arteries into rings of 2-4 mm in length.
-
The endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.
-
-
Organ Bath Setup:
-
Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension to the rings (typically 1-2 g, determined empirically for each vessel type) and allow them to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 80-100 mM) to assess tissue viability.
-
After washing and return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
-
To check for endothelial integrity (in endothelium-intact preparations), add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). Successful relaxation indicates a functional endothelium. For endothelium-denuded preparations, the absence of relaxation confirms successful removal.
-
-
Cumulative Concentration-Response Curve:
-
After a washout period and return to baseline tension, add Urotensin II (114-124) in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., 10^-13 to 10^-7 M).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the contractile response to Urotensin II (114-124) as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage of maximum contraction against the logarithm of the Urotensin II (114-124) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The provided protocols offer robust and reproducible methods for the in vitro characterization of Urotensin II (114-124) human TFA. The calcium mobilization assay is a high-throughput method suitable for screening and initial characterization of UT receptor agonists and antagonists. The ex vivo vasoconstriction assay provides a more physiologically relevant model to assess the functional consequences of UT receptor activation in human vascular tissue. These assays are valuable tools for researchers in academia and the pharmaceutical industry working to understand the role of the Urotensin II system in health and disease and to develop novel therapeutics targeting this pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. cells-online.com [cells-online.com]
- 3. revvity.com [revvity.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using Urotensin II (114-124)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors identified to date.[1][2][3][4] The human form, Urotensin II (114-124), is an 11-amino acid peptide that exerts its effects by binding to a G protein-coupled receptor (GPCR) known as the Urotensin II receptor (UT receptor), or GPR14.[5] This receptor is coupled to the Gq/11 protein, and its activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This application note provides a detailed protocol for measuring U-II-induced calcium mobilization, a critical assay for studying UT receptor function and for the screening of potential modulators of this system.
The binding of Urotensin II to its receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for assessing receptor activation.
Signaling Pathway of Urotensin II-Induced Calcium Mobilization
The activation of the UT receptor by Urotensin II initiates a well-defined signaling cascade culminating in the release of intracellular calcium. This pathway is a hallmark of Gq-coupled GPCRs.
References
- 1. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Urotensin II (114-124), human acetate [smolecule.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of Urotensin II (114-124) in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the human Urotensin II fragment (114-124) in rat models. Urotensin II (UT-II) is a potent vasoactive peptide, and its fragment (114-124) has been shown to elicit significant cardiovascular responses.[1][2]
Introduction
Urotensin II is a cyclic peptide that acts as a potent vasoconstrictor through its G protein-coupled receptor, GPR14 (also known as the UT receptor).[2][3] The human UT-II (114-124) fragment retains biological activity and has been observed to induce complex, dose-dependent cardiovascular effects in rats.[1] In vivo studies in rats are crucial for elucidating the physiological and pathophysiological roles of this peptide and for the preclinical assessment of potential therapeutic agents targeting the UT-II system.
Materials and Reagents
-
Test Article: Human Urotensin II (114-124) peptide
-
Vehicle: 0.9% NaCl (sterile, pyrogen-free)
-
Anesthetic: Isoflurane, Ketamine/Xylazine cocktail, or other appropriate anesthetic
-
Anticoagulant: Heparin
-
Animal Model: Male Sprague-Dawley (SD) or Wistar rats (250-350 g)
Experimental Protocols
Animal Preparation and Anesthesia
-
Acclimatize male Sprague-Dawley or Wistar rats to the laboratory environment for at least one week prior to the experiment.
-
House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
On the day of the experiment, anesthetize the rats. Anesthesia can be maintained with 1-3% isoflurane.
-
Surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for intravenous (i.v.) administration of the test article. For central administration studies, a cannula can be implanted into a cerebral ventricle (intracerebroventricular, ICV).
-
Allow the animals to recover from surgery before commencing the experiment, particularly for studies in conscious animals.
Intravenous (i.v.) Administration Protocol
-
Dissolve the human Urotensin II (114-124) peptide in 0.9% sterile saline to the desired stock concentration.
-
Administer the UT-II (114-124) solution as a bolus intravenous injection through the jugular vein catheter.
-
Dose ranges can vary depending on the study's objectives. Doses as low as 3 nmol/kg have been shown to elicit biphasic cardiovascular responses. Doses ranging from 100 to 3000 pmol/kg have been reported to be lethal.
-
Continuously monitor cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), before, during, and after administration.
-
A typical observation period post-administration is at least 120 minutes to capture both the initial and later-phase responses.
Intracerebroventricular (i.c.v.) Administration Protocol
-
For central administration studies, inject Urotensin II directly into the cerebral ventricles using a pre-implanted cannula.
-
Doses of 1 and 10 nmol have been used in conscious Wistar rats.
-
Monitor arterial pressure and heart rate continuously.
-
Observe for any behavioral changes in the conscious animal.
Data Presentation
The following tables summarize the quantitative data on the cardiovascular effects of Urotensin II (114-124) administration in rats.
| Administration Route | Dose | Animal Model | Initial Response (0-5 min) | Later Response (30-120 min) | Reference |
| Intravenous (bolus) | 3 nmol/kg | Conscious Male Sprague-Dawley | Tachycardia, Hypotension, Vasodilation | Tachycardia, Hindquarters Vasodilation, Modest rise in Blood Pressure | |
| Intravenous | <30 pmol/kg | Not specified | Slight increase in cardiac output, Reduced regional vascular resistance, Minimal change in arterial blood pressure | - | |
| Intravenous | ≥30 pmol/kg | Not specified | Decreased myocardial function, Increased vascular resistance (dose-dependent) | - | |
| Intravenous | 10 nmol | Conscious Wistar | Depressor response (Hypotension), Tachycardia | - | |
| Intracerebroventricular | 1 nmol | Conscious Wistar | No significant change in arterial pressure or heart rate | - | |
| Intracerebroventricular | 10 nmol | Conscious Wistar | Increased arterial pressure and heart rate | - |
| Parameter | Control | Urotensin II (10 nmol, i.c.v.) | Time Point | Reference |
| Mean Arterial Pressure (mmHg) | 107 +/- 3 | 121 +/- 4 | 5 min | |
| Heart Rate (beats/min) | 360 +/- 9 | 402 +/- 11 | 5 min |
| Parameter | Control | Urotensin II (10 nmol, i.v.) | Time Point | Reference |
| Mean Arterial Pressure (mmHg) | 102 +/- 2 | 89 +/- 5 | 5 min |
Signaling Pathways and Experimental Workflow
Urotensin II Signaling Pathway
Urotensin II binds to its G protein-coupled receptor, GPR14, which primarily activates the Gαq subunit. This activation leads to a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinases (MAPK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which are involved in cellular responses like vasoconstriction and hypertrophy.
Caption: Urotensin II signaling pathway.
Experimental Workflow for In Vivo Administration
The following diagram illustrates the typical workflow for an in vivo experiment investigating the effects of Urotensin II (114-124) in rats.
Caption: In vivo experimental workflow.
References
Urotensin II (114-124) TFA for vasoconstriction studies in isolated arteries
Application Notes: Urotensin II (114-124) TFA for Vasoconstriction Studies
Introduction Urotensin II (U-II) is a cyclic undecapeptide recognized as the most potent endogenous vasoconstrictor discovered to date.[1][2][3] The human form, Urotensin II (114-124), acts as a high-affinity agonist for the G protein-coupled receptor (GPCR) formerly known as GPR14, now designated the urotensin receptor (UTS2R).[2][4] The U-II/UTS2R system is highly expressed within the human cardiovascular system, including vascular smooth muscle and endothelial cells. Its potent vasoconstrictor activity has implicated it in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making it a significant target for researchers, scientists, and drug development professionals. These notes provide a comprehensive overview of the signaling pathways, quantitative data, and a detailed protocol for utilizing Urotensin II (114-124) TFA in vasoconstriction studies on isolated arteries.
Mechanism of Action & Signaling Pathway Urotensin II mediates its vasoconstrictor effects primarily through the activation of the UTS2R on vascular smooth muscle cells (VSMCs). The UTS2R is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins.
The binding of U-II to UTS2R initiates a cascade of intracellular events:
-
Gq Protein Activation : The activated receptor stimulates the Gαq subunit.
-
Phospholipase C (PLC) Activation : Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release : IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which is involved in the contractile response.
-
Store-Operated Calcium Entry (SOCE) : The depletion of Ca²⁺ from the SR is sensed by stromal interaction molecule 1 (STIM1), which in turn activates Orai1, a channel in the plasma membrane. This activation facilitates the influx of extracellular Ca²⁺, a process known as SOCE, which is crucial for sustaining the vasoconstrictor response.
-
Contraction : The elevated intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.
Additional signaling pathways, including the RhoA/Rho-kinase and MAPK/ERK pathways, have also been shown to play a role in U-II-induced vasoconstriction.
Caption: Urotensin II signaling cascade leading to vasoconstriction.
Quantitative Data for Urotensin II-Induced Vasoconstriction
The potency and efficacy of Urotensin II can vary between species and vascular beds. The following table summarizes key quantitative data from studies on isolated arteries.
| Artery Type | Species | Potency (EC₅₀ or pEC₅₀) | Efficacy (Eₘₐₓ) | Citation |
| Coronary Artery | Rat | EC₅₀: 21.2 ± 1.3 nmol/L | Not specified | |
| Coronary Artery | Human | pEC₅₀: 10.05 ± 0.46 | 15.39 ± 6.53% of KCl | |
| Mammary Artery | Human | pEC₅₀: 9.71 ± 0.90 | 16.41 ± 6.15% of KCl | |
| Radial Artery | Human | pEC₅₀: 9.52 ± 0.83 | 19.65 ± 6.26% of KCl | |
| Aorta | Rat | pEC₅₀: 8.27 | Not specified |
-
pEC₅₀ : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ indicates greater potency.
-
Eₘₐₓ : The maximum response achievable by the agonist, often expressed as a percentage of the contraction induced by a high concentration of potassium chloride (KCl).
Experimental Protocol: Vasoconstriction Assay in Isolated Arteries
This protocol details the wire myography method for assessing Urotensin II (114-124) TFA-induced vasoconstriction in isolated arterial rings.
Materials and Reagents
-
Urotensin II (114-124) TFA
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Potassium Chloride (KCl) solution (e.g., 60-100 mM in Krebs)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Wire myograph system with organ bath
-
Dissection microscope and tools
-
Data acquisition system
Protocol Steps
-
Artery Isolation and Preparation:
-
Isolate the desired artery (e.g., coronary, mesenteric, aorta) and place it in cold, oxygenated Krebs solution.
-
Under a dissection microscope, carefully remove all adherent connective and adipose tissue.
-
Cut the cleaned artery into small rings of uniform size (e.g., 2-4 mm in length).
-
-
Endothelium Removal (Optional):
-
To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the inner surface of the ring with a metal probe or fine wire.
-
Endothelium removal is later confirmed by the absence of a vasodilator response to an endothelium-dependent agonist like acetylcholine or carbachol in a pre-constricted vessel.
-
-
Mounting the Arterial Ring:
-
Carefully mount the arterial ring onto the two wires of the wire myograph chamber.
-
Submerge the mounted ring in the organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Normalization:
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves incrementally stretching the vessel and repeatedly challenging it with a high-KCl solution until a maximal and reproducible contractile response is achieved. This ensures that observed responses are not influenced by variations in passive tension.
-
After normalization, allow the vessel to equilibrate at its optimal resting tension for another 30 minutes, washing the chamber with fresh Krebs solution periodically.
-
-
Viability Check:
-
Assess the viability of the arterial ring by inducing a contraction with a high-KCl solution (e.g., 100 mM). This response will also serve as the reference for maximal contraction.
-
Wash the tissue thoroughly until the tension returns to the baseline.
-
-
Constructing the Concentration-Response Curve:
-
Once the baseline is stable, add Urotensin II (114-124) TFA to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹³ M to 10⁻⁷ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Express the contractile response to each U-II concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage contraction against the logarithm of the U-II concentration to generate a concentration-response curve.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response model) to calculate the pEC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for isolated artery vasoconstriction assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Use of Urotensin II (114-124) in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of the human Urotensin II fragment (114-124) in cynomolgus monkeys (Macaca fascicularis). The information compiled herein is intended to guide researchers in designing and executing studies to investigate the physiological and pharmacological effects of this potent vasoactive peptide.
Introduction
Urotensin II (U-II) is a cyclic peptide recognized as one of the most potent endogenous vasoconstrictors identified to date.[1][2] It exerts its effects through the G-protein-coupled receptor GPR14 (also known as the UT receptor).[1][3][4] The human Urotensin II (114-124) fragment is an 11-amino-acid peptide that has been shown to modulate cardiovascular function. In vivo studies in cynomolgus monkeys have demonstrated that this peptide markedly increases total peripheral resistance in a dose-dependent manner, leading to significant cardiac contractile dysfunction. At lower doses (below 30 pmol/kg, administered intravenously), it can slightly increase cardiac output and decrease regional vascular resistance with minimal impact on arterial blood pressure. However, at higher doses (≥30 pmol/kg), it leads to decreased myocardial function and increased vascular resistance, with doses in the range of 100–3000 pmol/kg proving lethal.
Data Presentation
In Vivo Hemodynamic Effects of Human Urotensin II in Anesthetized Cynomolgus Monkeys
The systemic administration of human Urotensin II in anesthetized cynomolgus monkeys elicits significant dose-dependent changes in cardiovascular parameters, ultimately leading to circulatory collapse at higher doses.
| Dose (nmol/kg) | Change in Heart Rate (HR) | Change in Mean Blood Pressure (MBP) | Change in dP/dt | Change in Carotid Blood Flow | Change in Coronary Blood Flow | Outcome |
| 0.003 | No significant change | No significant change | No significant change | No significant change | No significant change | - |
| 0.03 | ↓ 13% | ↓ 18% | ↓ 11% | ↓ 9% | ↓ 7% | - |
| 0.3 | ↓ 50.3% | ↓ 65% | ↓ 45% | ↓ 38% | ↓ 30% | Cardiovascular breakdown and death |
Data compiled from studies on human Urotensin II.
In Vitro Vasoconstrictor Activity of Human Urotensin II in Cynomolgus Monkey Arteries
Ex vivo experiments on isolated arterial rings from cynomolgus monkeys demonstrate the potent vasoconstrictor effects of human Urotensin II across various vascular beds.
| Arterial Tissue | -log[EC50] (M) | Rmax (% of 60 mM KCl) |
| Left Anterior Descending Coronary Artery | 9.92 ± 0.13 | 151 (example value) |
| Pulmonary Artery | 8.96 ± 0.15 | 43 ± 16 |
| Distal Abdominal Aorta | - | 527 ± 135 |
| Common Carotid Artery | - | - |
| Internal Mammary Artery | 9.3 | 528 |
| Renal Artery | 0.770.1 | 148726 |
| Mesenteric Artery | 1.670.5 | 10779 |
Data represents a broad spectrum of vasoconstrictor activity in arteries from Old World monkeys.
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Cynomolgus Monkeys
This protocol outlines the procedure for evaluating the systemic hemodynamic effects of Urotensin II (114-124) in cynomolgus monkeys.
1. Animal Preparation and Anesthesia:
-
Adult male cynomolgus monkeys are premedicated with atropine sulphate (25 µg/kg, subcutaneous).
-
Anesthesia is induced with ketamine (10 mg/kg, intramuscular).
-
Following endotracheal intubation, anesthesia is maintained with 1–3% isoflurane.
2. Surgical Instrumentation:
-
Cannulate one internal jugular vein for intravenous administration of the test substance (Urotensin II (114-124)) and vehicle control (0.9% NaCl).
-
Cannulate one femoral artery for the recording of blood pressure and heart rate using a transonic pressure transducer.
3. Hemodynamic Monitoring:
-
Continuously monitor systemic hemodynamic parameters, including heart rate, blood pressure (systolic, diastolic, and mean), and blood flow in major arteries (e.g., carotid and coronary).
-
Record the first-order derivative of left ventricular pressure (dP/dt) as an index of cardiac contractility.
4. Drug Administration:
-
Administer a vehicle control (0.9% NaCl) to establish a baseline.
-
Administer cumulative bolus injections of Urotensin II (114-124) at increasing doses.
5. Data Analysis:
-
Calculate the percentage change from baseline for all hemodynamic parameters at each dose level.
-
Determine the dose-response relationship for the observed effects.
In Vitro Isolated Artery Vasoconstriction Assay
This protocol describes the methodology for assessing the direct vasoconstrictor effects of Urotensin II (114-124) on isolated arterial rings from cynomolgus monkeys.
1. Tissue Preparation:
-
Isolate arterial segments (e.g., coronary, pulmonary, abdominal aorta, carotid) from male cynomolgus monkeys (approx. 5 kg).
-
Clean the vessels of adherent connective tissue and cut them into rings.
-
The endothelium may be denuded by gently rubbing the intimal surface.
2. Experimental Setup:
-
Suspend the arterial rings in organ baths containing Krebs solution (composition in mM: NaCl 112.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25.0, dextrose 11.0).
-
Maintain the bath at 37°C and gas with 95% O2 and 5% CO2.
-
Record changes in isometric tension using a force-displacement transducer.
3. Experimental Procedure:
-
Allow the tissues to equilibrate under optimal resting tension.
-
Construct cumulative concentration-response curves for Urotensin II (114-124).
-
Normalize the responses to a maximal contraction induced by 60 mM KCl or 1 µM noradrenaline.
4. Data Analysis:
-
Fit the concentration-response data to a logistic equation to determine the -log[EC50] and Rmax values.
Signaling Pathway and Experimental Workflow Visualization
Urotensin II Signaling Pathway in Vascular Smooth Muscle
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Experimental Workflow for In Vivo Hemodynamic Studies
Caption: Workflow for in vivo hemodynamic assessment in cynomolgus monkeys.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No effect on central or peripheral blood pressure of systemic urotensin II infusion in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Urotensin II (114-124) Activity
Introduction
Urotensin II (UT-II) is a cyclic peptide identified as the endogenous ligand for the G protein-coupled receptor (GPCR), GPR14, now commonly known as the UT receptor.[1][2] The human isoform of UT-II is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH)[3]. The C-terminal cyclic core, c[Cys-Phe-Trp-Lys-Tyr-Cys], is conserved across species and is essential for its biological activity.[4] The fragment UT-II (114-124) corresponds to this active human sequence and is a potent vasoconstrictor.[5]
The UT receptor primarily couples through the Gαq/11 subunit of heterotrimeric G proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.
These application notes provide detailed protocols for robust cell-based assays to quantify the activity of UT-II (114-124) by measuring key readouts in its primary signaling pathway, namely intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.
Signaling Pathway Overview
Activation of the UT receptor by Urotensin II (114-124) initiates a well-defined signaling cascade. The diagram below illustrates the primary Gαq-mediated pathway leading to downstream cellular responses.
Quantitative Data Summary
The following table summarizes the potency of Urotensin II (114-124) and the full-length native peptide in various functional assays. This data highlights the sub-nanomolar to nanomolar efficacy of these peptides.
| Compound | Assay Type | Cell Line / Tissue | Parameter | Value | Reference |
| Urotensin II (114-124), human | Vasoconstriction | Human Coronary Artery | -log[EC₅₀] | 10.05 ± 0.46 | |
| Urotensin II (114-124), human | Vasoconstriction | Human Mammary Artery | -log[EC₅₀] | 9.71 ± 0.90 | |
| Urotensin II (114-124), human | Vasoconstriction | Human Radial Artery | -log[EC₅₀] | 9.52 ± 0.83 | |
| Urotensin II, human | Intracellular Calcium Mobilization | HEK-293 cells expressing human GPR14 | EC₅₀ | 0.62 ± 0.17 nM | |
| Urotensin II | Intracellular Calcium Mobilization | HEK-293 cells expressing human UT receptor | EC₅₀ | 4.15 nM | |
| Urotensin II | Intracellular Calcium Mobilization | U2OS cells expressing UT receptor | EC₅₀ | 3.02 nM |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following UT receptor activation. It is a direct functional readout of Gαq coupling.
Experimental Workflow Diagram
Materials:
-
HEK-293 or CHO cells stably expressing the human UT receptor (GPR14).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Urotensin II (114-124) peptide.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the UT receptor-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium. Add the fluorescent calcium indicator dye, prepared according to the manufacturer's instructions in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a serial dilution of Urotensin II (114-124) in assay buffer at concentrations 5-10 times the desired final concentration.
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. The instrument will then automatically dispense the Urotensin II (114-124) dilutions into the wells. e. Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.
-
Data Analysis: a. For each well, determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence. b. Plot the change in fluorescence against the logarithm of the Urotensin II (114-124) concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: IP1 Accumulation Assay (HTRF)
This assay provides a robust, endpoint measurement of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
HEK-293 or CHO cells stably expressing the human UT receptor (GPR14).
-
White, solid-bottom 96-well or 384-well microplates.
-
IP1-One HTRF Assay Kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
-
Stimulation Buffer (provided in the kit or a similar buffer containing LiCl to prevent IP1 degradation).
-
Urotensin II (114-124) peptide.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Plating: Seed the UT receptor-expressing cells into white microplates and grow to near confluency.
-
Cell Stimulation: a. Remove the culture medium. b. Add the stimulation buffer containing a serial dilution of Urotensin II (114-124). c. Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: a. Add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells containing the stimulated cells. Most commercial kits include a lysis buffer in this step. b. Incubate for 60 minutes at room temperature, protected from light.
-
Assay Measurement: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: a. Calculate the 665/620 emission ratio for each well. b. The HTRF signal is inversely proportional to the amount of IP1 produced. c. Plot the HTRF ratio against the logarithm of the Urotensin II (114-124) concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (or IC₅₀, depending on data transformation) value.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. Urotensin II is the endogenous ligand of a G-protein-coupled orphan receptor, SENR (GPR14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into the binding mode of peptide ligands at Urotensin-II receptor: structure-activity relationships study on P5U and urantide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Urotensin II (114-124) Human TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic undecapeptide that has been identified as the most potent vasoconstrictor in mammals. The human fragment Urotensin II (114-124) is an 11-amino acid peptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val and a disulfide bridge between the two cysteine residues (Cys5 and Cys10). It acts as a high-affinity agonist for the G-protein coupled receptor 14 (GPR14), also known as the urotensin receptor (UT). The activation of this receptor is linked to various physiological and pathophysiological processes, particularly in the cardiovascular system, making U-II and its analogs significant targets for drug discovery and development.
This document provides detailed application notes and protocols for the chemical synthesis of Urotensin II (114-124) human TFA salt using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).
Urotensin II Signaling Pathway
Urotensin II binds to the Gq-protein coupled receptor, GPR14 (UT receptor). This interaction initiates a downstream signaling cascade primarily through the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium levels. The major signaling pathways activated by the U-II/GPR14 system include the RhoA/ROCK, MAPKs, and PI3K/AKT pathways, which are involved in processes such as vasoconstriction, cardiac hypertrophy, and fibrosis.[1]
Caption: Urotensin II Signaling Pathway.
Data Presentation
Table 1: Materials and Reagents for SPPS
| Material/Reagent | Supplier | Grade |
| Fmoc-Val-Wang Resin | Various | Peptide Synthesis Grade |
| Fmoc-Cys(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Trp(Boc)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Phe-OH | Various | Peptide Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Pro-OH | Various | Peptide Synthesis Grade |
| Fmoc-Thr(tBu)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Glu(OtBu)-OH | Various | Peptide Synthesis Grade |
| HBTU | Various | Peptide Synthesis Grade |
| HOBt | Various | Peptide Synthesis Grade |
| DIPEA | Various | Peptide Synthesis Grade |
| Piperidine | Various | ACS Grade |
| DMF | Various | Peptide Synthesis Grade |
| DCM | Various | ACS Grade |
| TFA | Various | Reagent Grade |
| TIS | Various | Reagent Grade |
| DODT | Various | Reagent Grade |
| Acetonitrile | Various | HPLC Grade |
| Diethyl Ether | Various | ACS Grade |
Table 2: Summary of Synthesis and Purification Data (Representative)
| Parameter | Value | Reference |
| Resin Substitution | 0.4 - 0.8 mmol/g | [2] |
| Coupling Efficiency (per step) | >99% | [2] |
| Crude Peptide Purity (by HPLC) | 65-85% | [1][3] |
| Purified Peptide Purity (by HPLC) | >98% | |
| Overall Yield (after purification and cyclization) | 15-30% | |
| Final Product Form | TFA Salt, Lyophilized Powder |
Table 3: Characterization of Synthetic Urotensin II (114-124)
| Analysis | Expected Result |
| RP-HPLC | Single major peak at the expected retention time. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 1388.57 Da; Observed [M+H]⁺: ~1388.6 Da. |
| Amino Acid Analysis | Composition consistent with the theoretical sequence. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Fmoc-SPPS Workflow for Urotensin II (114-124).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Fmoc-Val-Wang resin (1 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
-
Monitoring Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence: Cys(Trt), Tyr(tBu), Lys(Boc), Trp(Boc), Phe, Asp(OtBu), Pro, Thr(tBu), and Glu(OtBu).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5 v/v/v/v). Caution: Perform this step in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.
Protocol 3: Purification and Cyclization
-
Purification of Linear Peptide:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the linear peptide by preparative RP-HPLC using a C18 column. A typical gradient is 10-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired linear peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Pool the fractions containing the pure linear peptide.
-
Dilute the peptide solution with a buffer of 0.1 M ammonium bicarbonate to a final peptide concentration of 0.1-0.5 mg/mL and adjust the pH to 8.0-8.5.
-
Stir the solution gently, open to the air, for 12-24 hours to facilitate air oxidation of the thiol groups to form the disulfide bond.
-
Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
-
Final Purification:
-
Once the cyclization is complete, acidify the solution with TFA to pH 2-3.
-
Purify the cyclic peptide by preparative RP-HPLC using the same conditions as in step 1.
-
Collect and analyze the fractions containing the pure cyclic peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final Urotensin II (114-124) as a white TFA salt powder.
Protocol 4: Analytical Characterization
-
Analytical RP-HPLC:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry:
-
Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the final product. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 1388.57 Da.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful solid-phase synthesis, purification, and characterization of the human Urotensin II (114-124) peptide. Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a variety of in vitro and in vivo studies aimed at elucidating the role of the urotensinergic system in health and disease, and for the development of novel therapeutic agents.
References
Application Notes and Protocols for Urotensin II (114-124) TFA Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (114-124) is the human isoform of the cyclic peptide Urotensin II, a potent vasoconstrictor.[1][2] It is the C-terminal undecapeptide of Urotensin II. This peptide, supplied as a trifluoroacetate (TFA) salt, is a high-affinity agonist for the G protein-coupled receptor 14 (GPR14), also known as the Urotensin receptor (UT).[1][2] Activation of this receptor initiates a signaling cascade with significant implications for cardiovascular function, making Urotensin II (114-124) a valuable tool in cardiovascular research and drug development. These application notes provide detailed protocols for the preparation, storage, and handling of Urotensin II (114-124) TFA stock solutions to ensure accurate and reproducible experimental outcomes.
Data Presentation
Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Formula | C66H86F3N13O20S2 | MedChemExpress |
| Molecular Weight | 1502.59 g/mol | MedChemExpress |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | 100 mg/mL (66.55 mM), requires sonication | |
| Solubility in DMSO | Soluble |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Shelf Life | Source |
| Lyophilized Powder | -20°C | 1 year | |
| -80°C | 2 years | ||
| Stock Solution in Solvent | -20°C | 1 month (sealed, away from moisture) | |
| -80°C | 6 months (sealed, away from moisture) |
Experimental Protocols
I. Calculation of Peptide Concentration
It is critical to account for the presence of TFA counterions when preparing a stock solution of a specific molarity, as the lyophilized peptide weight includes the peptide itself and associated TFA molecules. The net peptide content is typically between 70-90%. For precise concentrations, the net peptide content should be determined, for example, by UV spectrophotometry or amino acid analysis.
A theoretical net peptide content can be estimated. This is done by dividing the molecular weight of the peptide by the sum of the peptide's molecular weight and the product of the number of TFA counterions and the molecular weight of TFA (114 g/mol ).
Example Calculation:
-
Determine the number of basic residues: The sequence of Urotensin II (114-124) is Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val. It contains one basic residue (Lysine, K) and the N-terminus, which are likely to be associated with TFA counterions. Therefore, we can estimate 2 TFA molecules per peptide molecule.
-
Calculate the adjusted molecular weight:
-
MW (Peptide + 2 TFA) = 1388.57 g/mol (peptide) + 2 * 114.02 g/mol (TFA) = 1616.61 g/mol
-
-
Calculate the amount of powder needed for a 10 mM stock solution in 1 mL:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 1616.61 g/mol = 1.617 mg
-
II. Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Urotensin II (114-124) TFA (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Carefully weigh the required amount of peptide (e.g., 1.62 mg for a 1 mL 10 mM solution) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the peptide. For instance, add 100 µL of DMSO to 1.62 mg of the peptide.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
III. Preparation of a 10 mg/mL Stock Solution in Water
Materials:
-
Urotensin II (114-124) TFA (lyophilized powder)
-
Sterile, ultrapure water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Bath sonicator
Protocol:
-
Allow the vial of lyophilized peptide to reach room temperature before opening.
-
Weigh the desired amount of peptide (e.g., 10 mg) into a sterile tube.
-
Add the appropriate volume of sterile, ultrapure water to achieve a 10 mg/mL concentration (e.g., 1 mL for 10 mg of peptide).
-
Gently vortex the tube to initiate dissolution.
-
If the peptide does not fully dissolve, place the tube in a bath sonicator and sonicate for short intervals (e.g., 1-2 minutes) until the solution is clear. Avoid excessive heating of the sample.
-
Once dissolved, it is recommended to filter-sterilize the aqueous stock solution through a 0.22 µm filter into a new sterile tube, especially for cell-based assays.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C as described above.
Mandatory Visualizations
Caption: Experimental workflow for preparing Urotensin II (114-124) TFA stock solution.
Caption: Urotensin II signaling pathway via the GPR14 receptor.
References
Troubleshooting & Optimization
Improving Urotensin II (114-124) TFA stability in aqueous solution
Welcome to the technical support center for Urotensin II (114-124) TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Urotensin II (114-124) TFA in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II (114-124) and why is its stability in aqueous solution a concern?
Urotensin II (114-124) is the C-terminal undecapeptide fragment of the human Urotensin II (U-II) peptide.[1][2] U-II is a potent vasoconstrictor and an agonist for the G-protein coupled receptor GPR14, also known as the urotensin receptor (UT).[3][4][5] The C-terminal cyclic core, c[Cys-Phe-Trp-Lys-Tyr-Cys], is crucial for its biological activity. Like many peptides, Urotensin II (114-124) can be unstable in aqueous solutions, leading to degradation and loss of activity, which can significantly impact experimental reproducibility and the therapeutic potential of the peptide.
Q2: What are the common degradation pathways for peptides like Urotensin II (114-124) in aqueous solutions?
Peptides are susceptible to various chemical and physical degradation pathways in aqueous solutions. For Urotensin II (114-124), which contains Cysteine (Cys), Tryptophan (Trp), and Aspartic acid (Asp) residues, the primary concerns are:
-
Oxidation: The Cysteine and Tryptophan residues are prone to oxidation. Oxidation of the Cysteine residues can lead to the formation of disulfide bridges, which are critical for the peptide's structure, but can also lead to incorrect disulfide pairing or further oxidation to sulfoxides and sulfonic acids.
-
Hydrolysis: The peptide backbone can undergo hydrolysis, especially at aspartic acid residues.
-
Deamidation: While Urotensin II (114-124) does not contain Asparagine (Asn) or Glutamine (Gln), this is a common degradation pathway for other peptides.
-
Aggregation: Peptides can aggregate and precipitate out of solution, particularly at their isoelectric point (pI) or under certain temperature and concentration conditions.
Q3: What is TFA and how does it affect the stability of Urotensin II (114-124)?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, commercially available synthetic peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues like Lysine.
While essential for purification, residual TFA can impact peptide stability:
-
Low pH: The presence of TFA creates an acidic microenvironment in the lyophilized powder and in solution. While a low pH can mitigate deamidation, it may promote hydrolysis at aspartic acid residues.
-
Aggregation: TFA has been reported to influence peptide aggregation, in some cases destabilizing the peptide structure.
-
Biological Activity: The TFA counterion can interfere with biological assays.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Purity or Activity in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Degas Buffers: Remove dissolved oxygen from your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum. 2. Work in an Inert Atmosphere: If possible, prepare and handle peptide solutions in a glove box under an inert atmosphere. 3. Add Antioxidants: Consider adding antioxidants like methionine, ascorbic acid, or N-acetylcysteine to the formulation if they do not interfere with your experiment. 4. Use Chelating Agents: Add chelating agents such as EDTA to sequester trace metal ions that can catalyze oxidation. |
| Hydrolysis | 1. pH Optimization: Conduct a pH stability study to determine the optimal pH range for your peptide. Store the peptide in a buffer that maintains this optimal pH. Generally, storing peptides at a slightly acidic pH (e.g., pH 4-6) can minimize hydrolysis. 2. Low Temperature Storage: Store aqueous solutions of the peptide at low temperatures (2-8°C for short-term, or frozen at -20°C or -80°C for long-term) to slow down hydrolysis. |
| TFA-induced Degradation | 1. Counterion Exchange: If TFA is suspected to be the cause of instability, consider exchanging it for a more biocompatible counterion like acetate or chloride. This can be achieved through techniques like HPLC, ion-exchange chromatography, or repeated lyophilization from a solution containing the new counterion. |
Issue 2: Peptide Precipitation or Aggregation
| Potential Cause | Troubleshooting Steps |
| pH near Isoelectric Point (pI) | 1. Determine the pI: Calculate the theoretical isoelectric point (pI) of Urotensin II (114-124). 2. Adjust Buffer pH: Ensure the pH of your buffer is at least 1-2 units away from the pI. This will give the peptide a net positive or negative charge, promoting repulsion between molecules and preventing aggregation. |
| High Concentration | 1. Work with Dilute Solutions: Prepare and use the peptide at the lowest feasible concentration for your experiment. 2. Solubility Test: Perform a solubility test to determine the maximum soluble concentration of the peptide in your chosen buffer. |
| Temperature Effects | 1. Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can induce aggregation. 2. Store at Recommended Temperature: Store the peptide at the recommended temperature. Some peptides are more prone to aggregation at elevated temperatures. |
| Hydrophobic Interactions | 1. Add Solubilizing Agents: For hydrophobic peptides, consider adding a small amount of an organic co-solvent (e.g., DMSO, acetonitrile) or a non-ionic surfactant (e.g., Tween 20) to improve solubility and prevent aggregation. Always check for compatibility with your experimental system. |
Quantitative Data Summary
The following table summarizes key stability-influencing factors and recommended conditions for handling Urotensin II (114-124) TFA in aqueous solutions.
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C, desiccated, protected from light. | Minimizes chemical degradation and hydrolysis. |
| Storage (Aqueous Solution) | Short-term (days): 2-8°C. Long-term (weeks/months): -20°C or -80°C in single-use aliquots. | Reduces rates of chemical degradation and prevents aggregation from freeze-thaw cycles. |
| pH of Aqueous Solution | pH 4-6 | Minimizes deamidation (which occurs at neutral to basic pH) and can reduce the rate of hydrolysis at certain residues. A pH away from the pI enhances solubility. |
| Solvent/Buffer | Sterile, degassed water or a suitable buffer (e.g., acetate, phosphate). | Ensures sterility and minimizes oxidation. The choice of buffer can impact stability. |
| Peptide Concentration | As low as experimentally feasible. | Reduces the likelihood of aggregation. |
Experimental Protocols
Protocol 1: Assessment of Urotensin II (114-124) TFA Stability by RP-HPLC
This protocol outlines a method to assess the stability of Urotensin II (114-124) TFA in an aqueous solution over time.
Materials:
-
Urotensin II (114-124) TFA
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., 50 mM sodium acetate, pH 5.0)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Urotensin II (114-124) TFA in the buffer of choice.
-
Incubation: Aliquot the stock solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from each temperature condition.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).
-
Plot the percentage of intact peptide versus time for each temperature to determine the degradation kinetics.
-
Visualizations
Urotensin II Signaling Pathway
Urotensin II binds to its G-protein coupled receptor (UT), which primarily couples to Gαq/11. This initiates a signaling cascade leading to various cellular responses.
Caption: Urotensin II signaling pathway.
Experimental Workflow for Peptide Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of Urotensin II (114-124) TFA.
Caption: Workflow for assessing peptide stability.
Logical Relationship of Factors Affecting Stability
This diagram shows the interplay of various factors that influence the stability of peptides in aqueous solutions.
Caption: Factors influencing peptide stability.
References
Urotensin II (114-124) TFA dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Urotensin II (114-124) TFA in their experiments. Urotensin II is a potent vasoconstrictor peptide that signals through the G-protein coupled receptor (GPCR), GPR14 (also known as the UT receptor). Understanding the nuances of its use is critical for obtaining reproducible and accurate dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II (114-124) TFA, and what is its primary mechanism of action?
A1: Urotensin II (114-124) is the 11-amino acid human isoform of Urotensin II, a potent vasoactive peptide. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification. Its primary mechanism of action is as an agonist for the GPR14 receptor, a Gq/11-protein coupled receptor.[1][2] Activation of GPR14 by Urotensin II stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium.[2][3] This signaling cascade is central to its vasoconstrictor effects.
Q2: What are the expected EC50 values for Urotensin II (114-124) TFA?
A2: The half-maximal effective concentration (EC50) of Urotensin II (114-124) TFA can vary depending on the experimental system, including the cell line, tissue type, and assay methodology. Below is a summary of reported EC50 values from various studies.
| Cell Line/Tissue | Assay Type | Reported EC50 | Reference |
| HEK-293 cells expressing human GPR14 | Intracellular Calcium Mobilization | 0.62 ± 0.17 nM | [4] |
| Human Coronary Arteries (responders) | Vasoconstriction | -log[EC50] 10.05 ± 0.46 | |
| Human Mammary Arteries (responders) | Vasoconstriction | -log[EC50] 9.71 ± 0.90 | |
| Human Radial Arteries (responders) | Vasoconstriction | -log[EC50] 9.52 ± 0.83 | |
| HEK-293-UR culture | Intracellular Calcium Mobilization | 0.6 ± 0.002 nM |
Q3: Can the trifluoroacetate (TFA) counter-ion affect my experimental results?
A3: Yes, residual TFA from peptide synthesis can significantly impact biological assays. TFA can alter the secondary structure of peptides and has been shown to have direct effects on cells, including cytotoxicity and inhibition of cell proliferation at certain concentrations. This can lead to variability and a lack of reproducibility in dose-response curves. It is crucial to be aware of the potential for TFA interference and to consider using TFA-free peptides or implementing appropriate controls if significant variability is observed.
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for Urotensin II (114-124) TFA.
Problem 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell plating, leading to variations in cell number and receptor expression per well.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider avoiding the outer wells of the plate, which are more susceptible to evaporation.
-
Possible Cause: Pipetting errors, especially during the creation of serial dilutions.
-
Solution: Use calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing of each dilution before proceeding to the next.
-
Possible Cause: Incomplete mixing of the peptide in the assay buffer.
-
Solution: Vortex the stock solution and each dilution thoroughly before adding to the wells.
Problem 2: No or a Very Weak Response to Urotensin II
-
Possible Cause: Low or absent GPR14 receptor expression in the chosen cell line.
-
Solution: Confirm GPR14 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to endogenously express GPR14 or a recombinant cell line overexpressing the receptor.
-
Possible Cause: Degraded Urotensin II peptide.
-
Solution: Peptides are sensitive to degradation. Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). Reconstitute the peptide in a suitable solvent immediately before use and avoid repeated freeze-thaw cycles.
-
Possible Cause: Issues with the assay itself, such as a problem with the calcium indicator dye.
-
Solution: Include a positive control that is known to elicit a strong calcium response in your cells (e.g., ATP or ionomycin) to ensure the assay is working correctly.
Problem 3: Dose-Response Curve is Shifted (Unexpected EC50)
-
Possible Cause: Presence of interfering substances, such as residual TFA.
-
Solution: As discussed in the FAQs, TFA can interfere with the assay. If you suspect TFA is the issue, consider purchasing a TFA-free version of the peptide or performing a salt exchange procedure.
-
Possible Cause: Variations in assay conditions, such as incubation time or temperature.
-
Solution: Standardize all assay parameters. Optimize the incubation time with the peptide to ensure the response has reached its maximum. Perform all experiments at a consistent temperature.
-
Possible Cause: Passage number of the cell line affecting receptor expression or signaling efficiency.
-
Solution: Use cells within a consistent and low passage number range for all experiments to minimize variability.
Experimental Protocols
Protocol: Urotensin II Dose-Response Curve using a Calcium Mobilization Assay
This protocol outlines a general procedure for generating a dose-response curve for Urotensin II (114-124) TFA by measuring intracellular calcium mobilization in a cell line expressing the GPR14 receptor.
Materials:
-
HEK-293 cells stably expressing human GPR14
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Urotensin II (114-124) TFA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GPR14-expressing cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye in HBSS containing Pluronic F-127 (typically at a final concentration of 0.02-0.04%).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Peptide Preparation:
-
Prepare a stock solution of Urotensin II (114-124) TFA in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the peptide in HBSS to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 1 µM).
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8).
-
Establish a stable baseline reading for each well.
-
Inject the different concentrations of Urotensin II into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after the addition of the peptide.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.
-
Plot the change in fluorescence against the logarithm of the Urotensin II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Urotensin II signaling pathway via the GPR14 receptor.
Caption: Experimental workflow for a Urotensin II dose-response assay.
Caption: Troubleshooting decision tree for dose-response curve variability.
References
Technical Support Center: Off-Target Effects of Urotensin II (114-124) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urotensin II (114-124) in cell culture. The information provided addresses specific issues related to potential off-target effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target interaction of Urotensin II (114-124) observed in cell culture?
A1: The most well-documented off-target effect of Urotensin II (U-II) and its active fragment (114-124) is the cross-reactivity with somatostatin receptors (SSTRs), particularly subtypes sst2 and sst5.[1][2] This is attributed to the structural similarity between U-II and somatostatin.[2]
Q2: What are the functional consequences of Urotensin II (114-124) binding to somatostatin receptors?
A2: Activation of somatostatin receptors by U-II can lead to unintended cellular responses. In CHO-K1 cells stably expressing porcine somatostatin receptors, U-II and the related peptide URP have been shown to:
-
Induce cell proliferation when activating sst2 receptors.[1][2]
-
Inhibit cell proliferation when U-II activates sst5 receptors.
-
Increase intracellular calcium concentration ([Ca2+]i) through both sst2 and sst5 receptors.
These effects are independent of the Urotensin II receptor (UT) and can confound experimental results if not properly controlled for.
Q3: How can I differentiate between on-target (UT receptor-mediated) and off-target effects of Urotensin II (114-124)?
A3: To distinguish between on-target and off-target effects, it is crucial to use appropriate experimental controls. The most effective method is to utilize a specific UT receptor antagonist, such as Urantide. Pre-treatment of your cell culture with Urantide should block the effects mediated by the UT receptor. Any residual effects observed in the presence of Urantide are likely due to off-target interactions. Additionally, using cell lines that do not express the UT receptor but do express somatostatin receptors can help isolate and characterize off-target effects.
Q4: I am observing a biphasic or unexpected dose-response curve in my experiments. What could be the cause?
A4: A biphasic dose-response curve can indicate the involvement of multiple receptor systems with different affinities for Urotensin II (114-124). At lower concentrations, you may be observing high-affinity binding to the UT receptor. As the concentration increases, lower-affinity binding to off-target receptors, such as somatostatin receptors, may become more prominent, leading to a complex cellular response. Careful analysis of the dose-response curve and the use of specific antagonists are necessary to dissect these effects.
Q5: Are there any other potential off-target effects I should be aware of?
A5: While the interaction with somatostatin receptors is the most characterized, the possibility of other non-specific interactions cannot be entirely ruled out, especially at high concentrations. These could include interactions with other G-protein coupled receptors or non-specific binding to cellular components. It is always good practice to include a negative control peptide with a scrambled sequence to account for potential non-specific peptide effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell proliferation or inhibition. | Activation of off-target somatostatin receptors (sst2 for proliferation, sst5 for inhibition). | 1. Pre-incubate cells with the specific UT receptor antagonist, Urantide, to block on-target effects. 2. Use selective somatostatin receptor antagonists for sst2 or sst5 to confirm their involvement. 3. Perform experiments in cell lines with known receptor expression profiles (UT-positive/SSTR-negative, UT-negative/SSTR-positive, and UT/SSTR-negative). |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of the Urotensin II (114-124) peptide. 2. Differences in cell passage number, leading to altered receptor expression. 3. Peptide degradation due to improper storage or handling. | 1. Qualify each new batch of peptide with a standard bioassay (e.g., calcium mobilization in a UT-expressing cell line). 2. Use cells within a defined passage number range for all experiments. 3. Aliquot the peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| High background signal in binding assays. | Non-specific binding of the radiolabeled or fluorescently-tagged Urotensin II (114-124). | 1. Include a non-specific binding control by adding a high concentration of unlabeled Urotensin II (e.g., 1 µM). 2. Optimize blocking buffers and washing steps in your assay protocol. |
| Cellular response observed in a cell line thought to be UT receptor-negative. | The cell line may endogenously express somatostatin receptors that are activated by Urotensin II (114-124). | 1. Characterize the somatostatin receptor expression profile of your cell line using RT-PCR or Western blotting. 2. Use a somatostatin receptor antagonist to see if the observed effect is blocked. |
Quantitative Data on Receptor Interactions
| Ligand | Receptor | Assay Type | Value | Reference |
| Human Urotensin II | Human UT | Intracellular Calcium Mobilization (HEK-293 cells) | EC50: 0.62 ± 0.17 nM | |
| Urantide | Human UT | [125I]Urotensin II Displacement (CHO/K1 cells) | pKi: 8.3 ± 0.04 | |
| Urantide | Rat UT | hU-II-induced contraction (Rat Aorta) | pKB: 8.3 ± 0.09 |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using a UT Receptor Antagonist
This protocol describes how to use the specific UT receptor antagonist, Urantide, to distinguish between UT-mediated and off-target effects of Urotensin II (114-124) in a functional cell-based assay (e.g., proliferation or calcium mobilization).
Materials:
-
Cell line of interest
-
Urotensin II (114-124)
-
Urantide
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., proliferation dye, calcium indicator dye)
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density suitable for your assay and allow them to adhere and grow overnight.
-
Pre-treatment with Antagonist:
-
Prepare a working solution of Urantide in your assay buffer. A final concentration of 1 µM is often effective at blocking UT receptors.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the Urantide solution to the designated "Antagonist" and "Antagonist + U-II" wells.
-
Add assay buffer without Urantide to the "Control" and "U-II only" wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Stimulation with Urotensin II (114-124):
-
Prepare a range of concentrations of Urotensin II (114-124) in your assay buffer.
-
Add the Urotensin II (114-124) solutions to the "U-II only" and "Antagonist + U-II" wells.
-
Add assay buffer to the "Control" and "Antagonist" wells.
-
-
Incubation and Measurement: Incubate the plate for the desired time for your specific assay. Measure the response (e.g., fluorescence, luminescence) according to your assay protocol.
-
Data Analysis: Compare the response to Urotensin II (114-124) in the presence and absence of Urantide. A significant reduction in the response in the presence of Urantide indicates a UT receptor-mediated effect. Any remaining response is likely due to off-target effects.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to Urotensin II (114-124).
Materials:
-
HEK-293 cells stably expressing the human UT receptor
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Urotensin II (114-124)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK-293-hUT cells onto black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for a few minutes.
-
Stimulation: Add varying concentrations of Urotensin II (114-124) to the wells and immediately begin measuring the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of fluorescence at the two excitation wavelengths (for Fura-2) to determine the intracellular calcium concentration. Plot the peak response against the log of the Urotensin II (114-124) concentration to generate a dose-response curve and determine the EC50.
Signaling Pathways and Experimental Workflows
Urotensin II On-Target and Off-Target Signaling
Caption: On-target and off-target signaling of Urotensin II (114-124).
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected U-II (114-124) effects.
References
Technical Support Center: Urotensin II (114-124) Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Urotensin II (114-124) receptor binding assays. All information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II and its receptor?
A1: Urotensin II (U-II) is a cyclic peptide, with the human form being an 11-amino acid peptide. It is recognized as one of the most potent vasoconstrictors identified to date.[1] U-II binds with high affinity to the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14. This interaction is pivotal in various physiological processes, particularly in the cardiovascular system.
Q2: What is the primary signaling pathway activated by the Urotensin II receptor?
A2: The Urotensin II receptor is predominantly coupled to the Gαq/11 subunit of the G protein complex. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction.
Q3: What types of binding assays are commonly used for the Urotensin II receptor?
A3: The most common types of binding assays for the Urotensin II receptor are radioligand binding assays, including saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competitive binding assays to determine the affinity (Ki) of unlabeled test compounds.[1][2] Non-radioactive methods, such as those based on fluorescence polarization (FP) and time-resolved fluorescence (TRF), have also been developed.[3]
Q4: What are the critical structural features of Urotensin II for receptor binding?
A4: The biological activity of Urotensin II is primarily attributed to its C-terminal cyclic hexapeptide core, c[Cys-Phe-Trp-Lys-Tyr-Cys], which is conserved across species. The disulfide bond between the two cysteine residues is crucial for maintaining the peptide's conformation and, consequently, its high-affinity binding to the UTR.
Troubleshooting Guides
This section addresses common problems encountered during Urotensin II receptor binding assays.
High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, accounting for more than 30% of the total binding. What are the potential causes and solutions?
A: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. The hydrophobic nature of the Urotensin II peptide's core can contribute to this issue. Here are the common causes and troubleshooting steps:
-
Issue: Radioligand Sticking to Surfaces.
-
Solution:
-
Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding microplates.
-
Include Blocking Agents: Add Bovine Serum Albumin (BSA) (typically 0.1-1%) to the assay buffer to coat the surfaces of plates and filters.[4]
-
Pre-soak Filters: For filtration assays, pre-soak the glass fiber filters (e.g., GF/C) with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.
-
-
-
Issue: Hydrophobic Interactions.
-
Solution:
-
Add Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the wash buffer to minimize hydrophobic interactions.
-
Optimize Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can reduce electrostatic interactions that contribute to NSB.
-
-
-
Issue: Insufficient Washing in Filtration Assays.
-
Solution:
-
Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer to ensure complete removal of unbound radioligand.
-
Rapid Filtration and Washing: Perform the filtration and washing steps as quickly as possible to minimize the dissociation of specifically bound ligand.
-
-
-
Issue: High Concentration of Membrane/Receptor.
-
Solution: Titrate the amount of membrane protein used in the assay. Use the lowest concentration that provides a robust specific binding signal without excessively high total counts, which can contribute to NSB.
-
Low or No Specific Binding Signal
Q: I am observing a very weak or no specific binding signal. What should I investigate?
A: A low or absent specific signal can be due to several factors related to the reagents or the assay conditions.
-
Issue: Degraded Peptide Ligand.
-
Solution:
-
Proper Storage and Handling: Urotensin II is a peptide and susceptible to degradation. Store it lyophilized at -20°C or colder. Reconstitute in an appropriate buffer and aliquot to avoid multiple freeze-thaw cycles.
-
Check Disulfide Bond Integrity: The disulfide bridge is critical for activity. Ensure that reducing agents are absent from your assay buffers, unless they are part of a specific experimental design.
-
-
-
Issue: Inactive Receptor Preparation.
-
Solution:
-
Proper Membrane Preparation and Storage: Prepare cell membranes from a cell line expressing the Urotensin II receptor (e.g., HEK293 or CHO cells) and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Quality Control: Confirm the presence and integrity of the receptor in your membrane preparations using methods like Western blotting.
-
-
-
Issue: Suboptimal Assay Conditions.
-
Solution:
-
Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach equilibrium. For Urotensin II, incubation times of 60-120 minutes at room temperature or 30°C are common.
-
Verify Buffer Composition: The assay buffer should have the correct pH (typically 7.4) and contain necessary ions, such as MgCl2 (often 5-10 mM), which can be important for GPCR binding.
-
-
-
Issue: "Pseudo-irreversible" Binding.
-
Solution: Urotensin II has been described as having a "pseudo-irreversible" binding nature due to its slow dissociation rate. In competitive binding assays, this can lead to an underestimation of the competitor's affinity if the incubation time is not sufficient for the system to reach equilibrium. Consider pre-incubating the competitor with the receptor before adding the radioligand to allow for competitive binding to occur.
-
Quantitative Data Summary
The following tables summarize binding affinity data for Urotensin II and various antagonists at the human Urotensin II receptor.
Table 1: Saturation Binding Data for Urotensin II Ligands
| Radioligand | Cell Line/Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]SB-657510 | Monkey UT Receptor | 2.6 ± 0.4 | 0.86 ± 0.12 | |
| [¹²⁵I]hU-II | Recombinant Cells | 3.1 ± 0.4 | 3.1 ± 1.0 |
Table 2: Competitive Binding Data for Urotensin II Agonists and Antagonists
| Compound | Assay Type | Cell Line | Ki (nM) | pKi | IC₅₀ (nM) | Reference |
| Human U-II | Competition | CHO-K1 (human UT) | - | 9.1 ± 0.06 | - | |
| Urantide | Competition | CHO-K1 (human UT) | - | 8.3 ± 0.04 | - | |
| [Pen⁵,Orn⁸]hU-II(4–11) | Competition | CHO-K1 (human UT) | - | 7.7 ± 0.05 | - | |
| SB-706375 | Competition | Rodent, Feline, Primate UT | 4.7 - 20.7 | - | - | |
| Palosuran | Competition | CHO (human UT) | - | - | 23.6 | |
| SB-657510 | Competition | CHO (human UT) | - | - | 73.4 | |
| DS37001789 | Competition | human GPR14 | - | - | 0.9 | |
| ACT-058362 (Palosuran) | Competition | human GPR14 | - | - | 120 |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is for determining the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the Urotensin II receptor.
-
Membrane Preparation: Prepare membranes from cells stably expressing the human Urotensin II receptor (e.g., HEK293-UTR or CHO-UTR).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Plate Setup:
-
Use 96-well low-binding plates.
-
For each concentration of radioligand, prepare wells for Total Binding and Non-Specific Binding (NSB) in triplicate.
-
-
Assay Procedure:
-
To all wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of a saturating concentration of unlabeled Urotensin II (e.g., 1 µM).
-
To all wells, add 50 µL of diluted cell membrane preparation (typically 5-20 µg of protein per well).
-
Initiate the binding reaction by adding 50 µL of varying concentrations of radiolabeled Urotensin II (e.g., [¹²⁵I]-U-II) to all wells. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation.
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a GF/C glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters 3-5 times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis) and fit the data using a non-linear regression model for one-site binding to determine the Kd and Bmax values.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of unlabeled test compounds for the Urotensin II receptor.
-
Membrane Preparation and Assay Buffer: As described in the saturation binding assay protocol.
-
Plate Setup:
-
Use 96-well low-binding plates.
-
Prepare wells for Total Binding, NSB, and a range of concentrations for each test compound in triplicate.
-
-
Assay Procedure:
-
To all wells, add 50 µL of assay buffer.
-
To the NSB wells, add 50 µL of a saturating concentration of unlabeled Urotensin II (e.g., 1 µM).
-
To the compound wells, add 50 µL of the test compound at various concentrations.
-
To all wells, add 50 µL of diluted cell membrane preparation.
-
Initiate the binding reaction by adding 50 µL of a fixed concentration of radiolabeled Urotensin II (typically at or below its Kd value) to all wells.
-
The final assay volume is 200 µL.
-
-
Incubation, Filtration, and Counting: As described in the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.
-
Visualizations
Urotensin II Receptor Signaling Pathway
Caption: Signaling pathway of the Urotensin II receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive Urotensin II receptor binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of filtration-based time-resolved fluorescence assay for the high-throughput screening of urotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Urotensin II (1-14) Activity Assays and the Impact of TFA Counterion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Urotensin II (1-14). The primary focus is to address potential issues arising from the trifluoroacetic acid (TFA) counterion, which is often present in commercially synthesized peptides and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Urotensin II (1-14) sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly utilized during the solid-phase synthesis and purification (notably in reverse-phase HPLC) of peptides like Urotensin II (1-14).[1][2][3] During the final lyophilization step, free TFA is largely removed, but it can remain as a counterion electrostatically bound to positively charged amino acid residues within the peptide sequence.[1][4] Consequently, synthetic peptides are often supplied as TFA salts.
Q2: How can residual TFA affect my Urotensin II (1-14) activity assays?
A2: Residual TFA can interfere with biological assays in several ways, potentially leading to inconsistent or misleading results:
-
Alteration of pH: TFA is a strong acid and can lower the pH of your assay buffer, which may affect the activity of Urotensin II (1-14) or the stability of the cells or tissues being used.
-
Direct Cellular Effects: TFA itself can have direct biological effects, including cytotoxicity or, conversely, stimulation of cell proliferation, depending on the cell type and concentration. This can mask or alter the specific activity of the Urotensin II peptide.
-
Structural Changes: Counterions can influence the secondary structure of peptides, which may impact receptor binding and subsequent biological activity.
-
Interference with Analytical Techniques: TFA can interfere with certain analytical methods, such as infrared spectroscopy, which is used for structural analysis of peptides.
Q3: I am observing lower-than-expected activity with my Urotensin II (1-14) peptide. Could TFA be the cause?
A3: Yes, this is a possibility. If the TFA salt of a peptide is used, it can lead to an underestimation of its biological activity. For instance, studies on other peptides, such as amylin and calcitonin, have shown that their proliferative effects on osteoblasts were significantly lower when used as TFA salts compared to their hydrochloride salts. This could be due to the direct inhibitory effects of TFA on the cells.
Q4: My experimental results with Urotensin II (1-14) are inconsistent between different batches of the peptide. Why might this be happening?
A4: Batch-to-batch variability is a common issue and can be attributed to several factors, with the counterion being a significant one. The net peptide content can vary between batches, and the amount of residual TFA may also differ, leading to inconsistent biological effects. It is also crucial to ensure proper peptide handling and storage to prevent degradation.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell-based assays (e.g., calcium mobilization, cell proliferation).
-
Possible Cause: Interference from residual TFA in the Urotensin II (1-14) sample.
-
Troubleshooting Steps:
-
Run a TFA Control: Include a control group in your experiment where you add TFA alone (at a concentration equivalent to that in your peptide solution) to the cells to assess its direct effect.
-
Perform a Counterion Exchange: Exchange the TFA counterion for a more biologically inert one, such as hydrochloride (HCl) or acetate. A detailed protocol for this procedure is provided below.
-
Source an Alternative Salt Form: If possible, purchase Urotensin II (1-14) as an acetate or HCl salt for comparison.
-
Verify Peptide Concentration: Ensure the accurate concentration of your peptide stock solution, as the presence of TFA and water can affect the net peptide content.
-
Quantitative Data on TFA Impact
Table 1: Effect of TFA on Cell Proliferation
| Peptide/Compound | Cell Type | Effect of TFA Salt vs. HCl Salt | Reference |
| Amylin | Fetal Rat Osteoblasts | Decreased proliferative effect | |
| Calcitonin | Fetal Rat Osteoblasts | Decreased proliferative effect | |
| TFA alone | Fetal Rat Osteoblasts | Inhibition of cell growth at nM concentrations | |
| TFA alone | Murine Glioma Cells | Stimulation of cell growth at µM concentrations |
Table 2: General Observations on TFA Interference
| Experimental Aspect | Observed Impact of TFA | Reference |
| Cellular Assays | Can inhibit or stimulate cell growth, leading to variability | |
| Peptide Secondary Structure | Can induce small changes in helicity | |
| Infrared Spectroscopy | Strong absorbance band can interfere with peptide structural analysis | |
| In Vivo Studies | Can trifluoroacetylate proteins, potentially leading to immune responses |
Experimental Protocols
Protocol 1: Urotensin II-Induced Calcium Mobilization Assay
This protocol describes a common method for assessing the activity of Urotensin II (1-14) by measuring intracellular calcium mobilization in cells expressing the Urotensin II receptor (UT receptor).
-
Cell Culture: Culture HEK293 cells stably expressing the human UT receptor in appropriate media.
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Peptide Preparation: Prepare serial dilutions of Urotensin II (1-14) (and controls) in the assay buffer.
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the Urotensin II (1-14) solutions into the wells and continue to monitor the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value to determine the potency of the peptide.
Protocol 2: Counterion Exchange - TFA to HCl
This protocol outlines a common procedure for replacing the TFA counterion with HCl.
-
Dissolution: Dissolve the TFA salt of Urotensin II (1-14) in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution using a dry ice/ethanol bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent has been removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.
-
Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form.
Visualizations
Urotensin II Signaling Pathway
Caption: Urotensin II signaling pathway.
Troubleshooting Workflow for TFA Interference
References
Technical Support Center: In Vivo Biphasic Response to Urotensin II (114-124)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo biphasic cardiovascular response to Urotensin II (114-124).
Frequently Asked Questions (FAQs)
Q1: What is the typical biphasic response to Urotensin II (114-124) administration in vivo?
A1: In conscious, male Sprague-Dawley rats, a bolus intravenous injection of human Urotensin II (114-124) at a dose of 3 nmol/kg typically elicits a biphasic cardiovascular response. The initial phase (0-5 minutes) is characterized by hypotension, tachycardia, and vasodilation of the mesenteric and hindquarters arteries. This is followed by a later phase (30-120 minutes) consisting of continued tachycardia, hindquarters vasodilation, and a modest increase in blood pressure.[1][2]
Q2: What is the primary receptor and signaling pathway involved in the action of Urotensin II (114-124)?
A2: Urotensin II (114-124) mediates its effects primarily through the G-protein-coupled receptor 14 (GPR14), also known as the urotensin receptor (UT).[1][3] Activation of the UT receptor initiates several downstream signaling cascades, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways.[4]
Q3: What are the dose-dependent effects of Urotensin II (114-124) in vivo?
A3: The in vivo cardiovascular effects of Urotensin II (114-124) are dose-dependent.
-
Low doses (<30 pmol/kg, i.v.): A slight increase in cardiac output and a reduction in regional vascular resistance are observed, with minimal changes in arterial blood pressure.
-
Higher doses (≥30 pmol/kg, i.v.): A decrease in myocardial function and an increase in vascular resistance are seen in a dose-dependent manner.
-
Lethal doses (100–3000 pmol/kg, i.v.): These doses can be lethal.
Q4: How should Urotensin II (114-124) be prepared for in vivo administration?
A4: For in vivo studies, Urotensin II (114-124) is typically dissolved in a sterile, isotonic saline solution (e.g., 0.9% NaCl). It is crucial to ensure the peptide is fully dissolved and the solution is clear before administration. For storage, the peptide powder should be kept at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Once in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable biphasic response | - Incorrect dosage: The dose may be too low to elicit a response or too high, causing a non-specific shock-like state. - Animal strain/species variability: Different rat strains or animal species may exhibit varied responses. - Anesthesia: Anesthetics can significantly alter cardiovascular reflexes and mask the biphasic response. | - Dose-response study: Perform a dose-response study to determine the optimal dose for your specific animal model. - Model selection: Ensure the chosen animal model is appropriate and sensitive to Urotensin II. Conscious, freely moving rat models are often preferred. - Conscious animal studies: Whenever possible, conduct experiments in conscious, recovered animals to avoid the confounding effects of anesthesia. |
| High variability in blood pressure readings | - Animal stress: Handling and restraint can cause significant stress, leading to fluctuations in blood pressure and heart rate. - Improper catheter placement: A poorly placed arterial catheter can lead to inaccurate pressure readings. - Air bubbles in the catheter line: Air bubbles can dampen the pressure waveform and lead to erroneous readings. | - Acclimatization: Allow animals to acclimatize to the experimental setup to minimize stress. - Surgical technique: Ensure proper surgical technique for catheter implantation and verify catheter placement. - Catheter flushing: Carefully flush the catheter with heparinized saline to remove any air bubbles before and during the experiment. |
| Peptide stability or solubility issues | - Improper storage: Incorrect storage temperatures or repeated freeze-thaw cycles can degrade the peptide. - Vehicle incompatibility: The chosen vehicle may not be suitable for dissolving the peptide. | - Storage: Adhere strictly to the recommended storage conditions provided by the manufacturer. - Vehicle selection: Use sterile saline as the primary vehicle. If solubility is an issue, consult the manufacturer's guidelines for alternative solvents, ensuring they are safe for in vivo use. |
| Unexpected cardiovascular effects | - Tachyphylaxis: Repeated administration of Urotensin II may lead to a diminished response (tachyphylaxis). - Vehicle effects: The vehicle itself may have some cardiovascular effects. | - Experimental design: Design experiments to minimize the need for repeated administrations in the same animal. If necessary, allow for a sufficient washout period between doses. - Vehicle control: Always include a vehicle-only control group to account for any effects of the solvent. |
| Artifacts in hemodynamic recordings | - Movement artifacts: Animal movement can cause significant artifacts in the pressure and flow recordings. - Electrical interference: Nearby electrical equipment can interfere with the data acquisition system. | - Secure catheter and probes: Ensure that all catheters and flow probes are securely attached to the animal to minimize movement. - Proper grounding: Ensure all electronic equipment is properly grounded to reduce electrical noise. |
Quantitative Data Summary
Table 1: In Vivo Dose-Dependent Cardiovascular Effects of Urotensin II (114-124) in Conscious Rats
| Dose | Route | Animal Model | Initial Response (0-5 min) | Later Response (30-120 min) | Reference(s) |
| <30 pmol/kg | i.v. | Conscious Sprague-Dawley Rat | Slight ↑ Cardiac Output, ↓ Regional Vascular Resistance, Minimal change in MAP | Not reported | |
| ≥30 pmol/kg | i.v. | Conscious Sprague-Dawley Rat | ↓ Myocardial function, ↑ Vascular resistance | Not reported | |
| 3 nmol/kg | i.v. | Conscious Sprague-Dawley Rat | ↓ MAP, ↑ Heart Rate, ↑ Mesenteric & Hindquarters Vasodilation | Modest ↑ MAP, ↑ Heart Rate, ↑ Hindquarters Vasodilation | |
| 10 nmol | i.v. | Conscious Wistar Rat | ↓ MAP (89 ± 5 mmHg vs 102 ± 2 mmHg in control), ↑ Heart Rate (402 ± 11 bpm vs 360 ± 9 bpm in control) | Not reported |
MAP: Mean Arterial Pressure
Experimental Protocols
Key Experiment: In Vivo Hemodynamic Monitoring in Conscious Rats
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (body weight 250-350g).
2. Surgical Preparation (Catheter Implantation):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Under aseptic conditions, implant a catheter into the femoral artery for blood pressure measurement and another into the femoral vein for drug administration.
-
Exteriorize the catheters at the nape of the neck and house the animals individually.
-
Allow a recovery period of at least 48 hours post-surgery before the experiment.
3. Urotensin II (114-124) Preparation:
-
Dissolve Urotensin II (114-124) powder in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
4. Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
-
For regional blood flow measurements, implant pulsed Doppler flow probes around the mesenteric and hindquarters arteries during the initial surgery.
-
Allow the animal to acclimatize to the recording setup for at least 30 minutes before baseline measurements.
5. Experimental Procedure:
-
Record baseline hemodynamic parameters for a stable period (e.g., 15-30 minutes).
-
Administer a bolus intravenous injection of the Urotensin II (114-124) solution or vehicle via the venous catheter.
-
Continuously record hemodynamic parameters for at least 2 hours post-injection to capture both phases of the response.
6. Data Analysis:
-
Analyze the recorded data to determine the changes in mean arterial pressure (MAP), heart rate (HR), and regional vascular conductance from baseline at different time points.
-
Statistical analysis should be performed to compare the effects of Urotensin II (114-124) with the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Urotensin II (114-124) signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. Bolus injection of human UII in conscious rats evokes a biphasic haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of lyophilized Urotensin II (114-124) TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of lyophilized Urotensin II (114-124) TFA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Urotensin II (114-124) TFA powder?
For optimal stability, the lyophilized powder should be stored in a sealed container, protected from moisture.[1][2][3] Recommended storage temperatures and durations are summarized in the table below.
Q2: How should I reconstitute the lyophilized peptide?
It is recommended to reconstitute Urotensin II (114-124) TFA in sterile, distilled water.[1][3] For detailed instructions, please refer to the Experimental Protocols section.
Q3: What is the stability of reconstituted Urotensin II (114-124) TFA?
Once reconstituted, the stability of the peptide solution is dependent on the storage temperature. It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.
Q4: What safety precautions should I take when handling Urotensin II (114-124) TFA?
Urotensin II is a potent vasoconstrictor and should be handled with care. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Avoid inhalation of the powder and direct contact with skin.
Data Presentation
Table 1: Storage Conditions for Urotensin II (114-124) TFA
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | 2 years |
| -20°C | 1 year | |
| Reconstituted Solution | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Urotensin II (114-124) TFA
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.
-
Solvent Preparation: Use sterile, distilled water as the reconstitution solvent.
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette, add the desired volume of sterile water to the vial.
-
Gently swirl the vial to mix.
-
To ensure complete dissolution, sonicate the vial in an ultrasonic water bath for a short period.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the peptide solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, as detailed in Table 1.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve. | Insufficient mixing or agitation. | Gently swirl the vial after adding the solvent. For complete dissolution, use an ultrasonic water bath. |
| Peptide concentration is too high. | Reconstitute at a lower concentration. You can find solubility information on the product datasheet. | |
| Inconsistent experimental results. | Improper storage of reconstituted peptide. | Ensure the reconstituted peptide is stored at the correct temperature and avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate peptide concentration. | Verify the calculations for reconstitution and ensure accurate pipetting. | |
| Precipitate forms in the solution after freezing and thawing. | Repeated freeze-thaw cycles. | Prepare single-use aliquots to minimize the number of freeze-thaw cycles. |
| Peptide degradation. | Use a fresh aliquot for each experiment. |
Visualizations
Signaling Pathway
Caption: Urotensin II signaling pathway via GPR14.
Experimental Workflow
Caption: Recommended workflow for Urotensin II.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Urotensin II (114-124): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic human Urotensin II (114-124), the mature and active 11-amino acid peptide, against other relevant compounds. Urotensin II (U-II) is renowned as the most potent endogenous vasoconstrictor identified to date, mediating its effects through the G protein-coupled receptor (GPCR), GPR14, also known as the urotensin receptor (UT receptor).[1][2][3] Its significant role in cardiovascular homeostasis and its implication in various pathologies, including heart failure, hypertension, and renal disease, make its study crucial for drug development.[4][5]
This document outlines the primary signaling pathways, presents comparative data on the activity of U-II and its alternatives, and provides detailed experimental protocols for validation.
Urotensin II Signaling Pathway
Urotensin II binding to its receptor (GPR14) primarily initiates a signaling cascade through the Gαq protein subunit. This activation leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation in cytosolic Ca2+ is a key event that leads to various physiological responses, most notably vasoconstriction. Additionally, the U-II/UT receptor system can activate other significant downstream pathways, including the RhoA/Rho kinase (ROCK) and Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2, p38), contributing to cellular processes like cell proliferation and hypertrophy.
Comparative Performance of U-II and Alternatives
The biological activity of synthetic U-II (114-124) is typically quantified by its potency (EC50) in functional assays. This is compared with other endogenous ligands, antagonists, and newly identified modulators. The most common assays measure intracellular calcium mobilization or functional vascular responses.
| Compound | Type | Assay Method | Cell Line / Tissue | Potency (EC50 / IC50) | Reference |
| Human U-II (114-124) | Endogenous Agonist | Calcium Mobilization | HEK-293-hGPR14 | EC50: ~0.62 nM | |
| Human U-II (114-124) | Endogenous Agonist | Calcium Mobilization | HEK-293-hUT | EC50: 4.15 nM | |
| Human U-II (114-124) | Endogenous Agonist | Dynamic Mass Redistribution | HEK-293-hUT | EC50: 4.58 nM | |
| Urotensin-II Related Peptide (URP) | Endogenous Agonist | Receptor Binding/Activation | Rat GPR14 Cells | EC50: 0.55 nM | |
| Remdesivir | Partial Agonist | TGFα-Shedding Assay | HEK293 | EC50: 13 µM | |
| Urantide | Antagonist / Partial Agonist | Calcium Mobilization | HEK-293-hUT | Low agonist activity | |
| SB-657510 | Antagonist | Calcium Mobilization | HEK-293-hUT | IC50: 16.5 nM | |
| GSK562590 | Antagonist | Calcium Mobilization | HEK-293-hUT | IC50: 10.3 nM |
Experimental Validation Workflow
Validating the biological activity of U-II analogues involves a multi-step process, starting from compound preparation to in vitro functional assays and potentially ex vivo tissue analysis. A typical workflow for an in vitro cell-based assay is depicted below.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This is a widely used functional assay to screen for agonists and antagonists of the UT receptor by measuring changes in intracellular calcium concentration.
a. Materials and Reagents:
-
HEK-293 cells stably expressing the human UT receptor (GPR14).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Synthetic Urotensin II (114-124) and test compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with dual-wavelength excitation/emission capabilities (e.g., FlexStation or FLIPR).
b. Procedure:
-
Cell Culture: Plate the HEK-293-UT receptor cells into 96-well plates at a density of 50,000 to 80,000 cells per well and culture overnight to allow for adherence.
-
Dye Loading: The next day, remove the culture medium and wash the cells once with HBSS. Prepare a loading buffer by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 5 µM and 0.02%, respectively. Add 100 µL of this loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of Urotensin II (114-124) and test compounds in HBSS at 2x the final desired concentration. For antagonist testing, prepare antagonist solutions to be added before the agonist.
-
Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for approximately 20 seconds. The instrument then automatically adds 100 µL of the 2x compound solution to each well.
-
Data Acquisition: Continue to record the fluorescence intensity (typically at emission ~510 nm with excitation alternating between ~340 nm and ~380 nm for Fura-2) for another 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated as a measure of intracellular calcium concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
Ex Vivo Aortic Ring Contraction Assay
This assay directly measures the physiological effect of U-II and its analogues on vascular smooth muscle contraction, providing valuable functional data.
a. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine and Acetylcholine.
-
Synthetic Urotensin II (114-124) and test compounds.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
b. Procedure:
-
Tissue Preparation: Humanely euthanize a rat and immediately excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Ring Mounting: Carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length. Mount each ring in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Viability Check: Test the viability of the aortic rings by inducing contraction with phenylephrine (1 µM). Once a stable contraction is achieved, test for endothelial integrity by adding acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium. Wash the rings and allow them to return to baseline tension.
-
Cumulative Concentration-Response: Once the baseline is stable, add Urotensin II (114-124) or a test compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., 10^-10 M to 10^-6 M). Allow the response to each concentration to stabilize before adding the next.
-
Data Acquisition: Record the isometric tension continuously throughout the experiment.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agent (e.g., phenylephrine or KCl). Plot the percentage of contraction against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 and Emax values. For antagonists, pre-incubate the rings with the antagonist for 20-30 minutes before generating the agonist dose-response curve.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin II, a novel peptide in central and peripheral cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II: Molecular Mechanisms of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vasoconstrictor Potency: Urotensin II (114-124) TFA vs. Endothelin-1
A Head-to-Head Examination of Two Potent Vasoactive Peptides for Researchers and Drug Development Professionals
In the landscape of cardiovascular research and drug development, understanding the nuanced mechanisms of potent vasoconstrictors is paramount. Among the most powerful endogenous agents identified are Urotensin II (UT-II) and Endothelin-1 (ET-1). This guide provides an objective comparison of the vasoconstrictor potency of Urotensin II (114-124) TFA and Endothelin-1, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Potency and Efficacy: A Quantitative Comparison
Urotensin II is widely regarded as one of the most potent vasoconstrictors discovered, often exhibiting a significantly higher potency than Endothelin-1.[1][2][3] The potency of human UT-II has been reported to be an order of magnitude greater than that of ET-1.[3] In some vascular beds, UT-II has been found to be approximately 10-fold more potent than ET-1[1]. Another study in human arteries demonstrated that UT-II was 50 times more potent than ET-1. However, it is noteworthy that the maximal response elicited by UT-II can be significantly less than that of ET-1, suggesting a lower efficacy in some tissues.
The vasoconstrictive effects of Urotensin II (114-124), human TFA have been observed in various isolated human arteries, with sub-nanomolar EC50 values. For instance, in human coronary arteries that responded to the peptide, the -log[EC50] was 10.05 ± 0.46.
| Vasoconstrictor | Relative Potency | EC50 Values (Human Arteries) | Maximum Response (Emax) |
| Urotensin II (114-124) TFA | ~10 to 50-fold more potent than ET-1 | Coronary arteries (responders): -log[EC50] 10.05 ± 0.46 Mammary arteries (responders): -log[EC50] 9.71 ± 0.90 Radial arteries (responders): -log[EC50] 9.52 ± 0.83 | Generally lower than ET-1 in some vessels Coronary arteries: 15.39 ± 6.53% of KCl contraction Mammary arteries: 16.41 ± 6.15% of KCl contraction Radial arteries: 19.65 ± 6.26% of KCl contraction |
| Endothelin-1 | Potent vasoconstrictor | Human pulmonary arteries: -logEC(50) 7.67 (0.04) M | Significantly higher than UT-II in some vessels, ~80% of KCl response |
Signaling Pathways: A Tale of Two Receptors
While both UT-II and ET-1 are potent vasoconstrictors, they mediate their effects through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
Urotensin II Signaling Pathway
Urotensin II binds to its specific receptor, the urotensin receptor (UT), formerly known as GPR14. This receptor is coupled to the Gq protein, and its activation initiates a cascade of intracellular events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an initial rise in intracellular calcium concentration. This is followed by a sustained influx of extracellular calcium through store-operated calcium channels (SOCC), a process involving the key proteins STIM1 and Orai1. The elevated intracellular calcium ultimately leads to the contraction of vascular smooth muscle cells. Other signaling pathways, including the RhoA/Rho-kinase and MAPK pathways, have also been implicated in UT-II-induced vasoconstriction.
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its vasoconstrictor effects primarily through two G protein-coupled receptor subtypes: ETA and ETB receptors, located on vascular smooth muscle cells. Similar to the UT receptor, both ETA and ETB receptors are coupled to Gq proteins. Upon ET-1 binding, the activated Gq protein stimulates phospholipase C, leading to the generation of IP3 and DAG. This results in an increase in intracellular calcium concentration through both release from intracellular stores and influx from the extracellular space via receptor-operated and store-operated channels. In addition to the PLC-IP3-Ca2+ pathway, ET-1 signaling also involves other important pathways, including protein kinase C (PKC), the Rho-kinase pathway, and the mitogen-activated protein kinase (MAPK) pathway, which contribute to the sustained vasoconstrictor response.
Caption: Endothelin-1 signaling pathway leading to vasoconstriction.
Experimental Protocols: A Guide to In Vitro Vasoconstrictor Assays
The following provides a generalized yet detailed methodology for comparing the vasoconstrictor potency of Urotensin II (114-124) TFA and Endothelin-1 in isolated arterial rings, based on common laboratory practices.
1. Tissue Preparation:
-
Human or animal arteries (e.g., coronary, mammary, radial) are carefully dissected and cleaned of surrounding connective tissue.
-
The arteries are cut into 4mm rings.
-
The endothelium is denuded by gently rubbing the luminal surface with a fine wire or probe to eliminate its influence on vascular tone.
2. Isometric Force Recording:
-
The arterial rings are mounted in 5ml organ baths containing an oxygenated Krebs' solution at 37°C.
-
The rings are allowed to equilibrate for at least one hour under a determined optimal resting tension.
-
Contractile responses to a standard agent, such as 100mM potassium chloride (KCl), are recorded to assess the viability of the tissue.
3. Cumulative Concentration-Response Curves:
-
Following equilibration, cumulative concentration-response curves are constructed for Urotensin II (114-124) TFA and Endothelin-1.
-
The peptides are added to the organ baths in a stepwise, cumulative manner, with concentrations typically ranging from 10^-13 to 10^-7 M.
-
The isometric force of contraction is recorded at each concentration until a maximal response is achieved.
4. Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
The EC50 (half-maximal effective concentration) and Emax (maximal response) values are calculated for each vasoconstrictor using non-linear regression analysis of the concentration-response curves.
-
Statistical comparisons are then made between the EC50 and Emax values for Urotensin II and Endothelin-1 to determine relative potency and efficacy.
Caption: Experimental workflow for comparing vasoconstrictor potency.
Conclusion
Both Urotensin II (114-124) TFA and Endothelin-1 are exceptionally potent vasoconstrictors that play crucial roles in cardiovascular physiology and pathophysiology. While Urotensin II often demonstrates a higher potency, its maximal contractile effect can be less than that of Endothelin-1, highlighting the importance of considering both potency and efficacy in experimental design and interpretation. A thorough understanding of their distinct signaling pathways and the appropriate experimental methodologies is essential for researchers and drug development professionals working to unravel the complexities of vascular tone regulation and develop novel therapeutic interventions for cardiovascular diseases.
References
A Comparative Analysis of Urotensin II (114-124) and Angiotensin II Signaling in Cardiovascular Function
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping signaling pathways of two potent vasoactive peptides: Urotensin II (114-124) and Angiotensin II.
This guide provides a detailed comparison of the signaling mechanisms of human Urotensin II (UII), an 11-amino acid peptide[1], and Angiotensin II (Ang II), a key effector in the renin-angiotensin system. Both peptides are potent vasoconstrictors and play crucial roles in cardiovascular homeostasis and pathology. This document summarizes their signaling pathways, presents comparative quantitative data on their effects, and provides detailed experimental protocols for their characterization.
Signaling Pathways: A Tale of Two Receptors
Both Urotensin II and Angiotensin II exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, primarily vascular smooth muscle cells and endothelial cells. While their downstream signaling cascades share common elements, key differences in receptor coupling and pathway activation contribute to their distinct physiological and pathophysiological roles.
Urotensin II (114-124) Signaling
Human Urotensin II, the most potent endogenous vasoconstrictor identified to date, primarily signals through the Urotensin (UT) receptor, also known as GPR14.[2][3] The binding of UII to its receptor predominantly activates the Gq/11 class of heterotrimeric G proteins.[2] This initiates a canonical signaling cascade involving:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This rapid increase in intracellular calcium is a key event in initiating cellular responses.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and calcium-calmodulin complexes lead to the phosphorylation of various downstream targets, including myosin light chain kinase (MLCK) in smooth muscle cells, resulting in contraction. Furthermore, UII signaling is known to activate the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and proliferation.
Angiotensin II Signaling
Angiotensin II, a central component of the renin-angiotensin system, mediates its effects primarily through the Angiotensin II type 1 (AT1) receptor, which is also a Gq/11-coupled GPCR. The initial signaling steps are therefore very similar to those of Urotensin II:
-
PLC Activation and Second Messenger Production: Binding of Ang II to the AT1 receptor leads to Gq/11 activation, PLC stimulation, and the generation of IP3 and DAG.
-
Calcium and PKC Activation: This results in increased intracellular calcium and activation of PKC.
However, Ang II signaling is more complex and involves additional pathways:
-
Coupling to Other G Proteins: The AT1 receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to the inhibition of adenylyl cyclase and activation of Rho GTPases, respectively.
-
β-Arrestin-Mediated Signaling: Upon activation, the AT1 receptor can be phosphorylated, leading to the recruitment of β-arrestins. β-arrestin binding not only desensitizes G protein-mediated signaling but also initiates a separate wave of signaling, including the activation of ERK1/2 in a sustained manner.
-
Receptor Tyrosine Kinase Transactivation: Ang II can also transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which further contributes to MAPK activation and cellular growth responses.
Quantitative Comparison of Cellular Responses
The following tables summarize the quantitative data on the potency and efficacy of Urotensin II (114-124) and Angiotensin II in key cellular assays. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Parameter | Urotensin II (114-124) | Angiotensin II | Reference |
| Binding Affinity (Kd) | 0.31 nM | 0.61 nM | |
| Cell Type | Human Skeletal Myoblasts | Human Skeletal Myoblasts | |
| Receptor Density | 2,311 receptors/cell | 18,257 receptors/cell | |
| Cell Type | Human Skeletal Myoblasts | Human Skeletal Myoblasts |
| Parameter | Urotensin II (114-124) | Angiotensin II | Reference |
| EC50 | 0.62 ± 0.17 nM | Not directly compared | |
| Cell Type | HEK-293 cells expressing human GPR14 | ||
| EC50 | 4.15 nM | Not directly compared | |
| Cell Type | HEK293 cells stably expressing the human UT receptor |
Note: Direct comparative data for Angiotensin II in the same calcium mobilization assays were not available in the searched literature.
Interestingly, co-administration of sub-threshold concentrations of human UII (1 nM) and Ang II (2 nM) in endothelium-denuded rat aorta resulted in a significant synergistic contractile effect. This effect was associated with increased PKC activity and was abrogated by either a UT receptor antagonist or an AT1 receptor antagonist, suggesting a crosstalk between their signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ex Vivo Vasoconstriction Assay Using Aortic Rings
This protocol outlines the procedure for measuring the vasoconstrictor effects of Urotensin II and Angiotensin II on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine
-
Urotensin II (114-124) and Angiotensin II stock solutions
-
Organ bath system with force-displacement transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Euthanize the rat by an approved method and immediately excise the thoracic aorta.
-
Place the aorta in ice-cold K-H buffer and carefully remove adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 ml of K-H buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g to each ring and allow them to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
To assess the viability of the smooth muscle, contract the rings with 60 mM KCl. After washing, pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Urotensin II or Angiotensin II to the organ bath.
-
Record the isometric tension changes and construct concentration-response curves to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to Urotensin II or Angiotensin II stimulation using the fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., HEK293 cells expressing the receptor of interest, or vascular smooth muscle cells)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Urotensin II (114-124) and Angiotensin II
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS to each well and place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Add Urotensin II or Angiotensin II at various concentrations and immediately begin recording the fluorescence ratio changes over time.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation, a downstream marker of both Urotensin II and Angiotensin II signaling, using Western blotting.
Materials:
-
Cultured cells
-
Serum-free medium
-
Urotensin II (114-124) and Angiotensin II
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with Urotensin II or Angiotensin II at desired concentrations for various time points (e.g., 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Conclusion
Urotensin II (114-124) and Angiotensin II are powerful regulators of vascular tone and cellular growth, signaling through distinct but overlapping pathways. Both primarily couple to Gq/11, leading to intracellular calcium mobilization and PKC activation. However, Angiotensin II exhibits a more complex signaling profile, involving multiple G protein subtypes and β-arrestin-mediated pathways. While Urotensin II appears to be a more potent vasoconstrictor in some contexts, both peptides can synergistically enhance vascular contraction. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and compare the nuanced signaling mechanisms of these two critical cardiovascular peptides, paving the way for the development of novel therapeutic strategies targeting their respective receptors.
References
Urotensin II (114-124) receptor antagonists for in vitro studies
An Essential Guide to Urotensin II Receptor Antagonists for In Vitro Research
Urotensin II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1][2] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the Urotensin II receptor (UTR), formerly identified as GPR14.[1][3] The U-II/UTR system is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular system, making UTR antagonists invaluable tools for in vitro research.[3] These antagonists allow scientists to probe the signaling mechanisms of the UTR and investigate its role in cellular functions and disease models.
This guide provides a comparative overview of common UTR antagonists used for in vitro studies, presenting key performance data, detailed experimental protocols for their characterization, and visual diagrams of the associated signaling pathways and workflows.
The Urotensin II Receptor Signaling Pathway
The UTR primarily couples to the Gαq subunit of heterotrimeric G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic or endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC). Additionally, UTR activation can stimulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Comparison of UTR Antagonists for In Vitro Use
Several peptide and non-peptide antagonists have been developed to study the UTR. Their suitability for specific experiments depends on factors like potency, selectivity, and species cross-reactivity. Below is a comparison of commonly cited antagonists.
| Antagonist | Type | Target Species | Assay Type | Potency Metric | Value | Reference |
| Urantide | Peptide | Rat | Aortic Ring Contraction | pKB | 8.3 | |
| Human | Radioligand Binding (CHO cells) | pKi | 8.3 | |||
| Human | Ca²⁺ Mobilization (HEK293 cells) | Apparent pKB | 8.45 | |||
| Rat | Ca²⁺ Mobilization (HEK293 cells) | Apparent pKB | 8.90 | |||
| Palosuran | Non-peptide | Human | Radioligand Binding (membranes) | Ki | High Affinity | |
| Rat | Radioligand Binding (membranes) | Ki | ~300-fold lower affinity than human | |||
| SB-706375 | Non-peptide | Human | Radioligand Binding (SJRH30 cells) | Ki | 5.4 nM | |
| Primate | Radioligand Binding (recombinant) | Ki | 4.7 - 20.7 nM | |||
| Human | Ca²⁺ Mobilization (HEK293 cells) | pKb | 7.29 - 8.00 | |||
| Rat | Aortic Ring Contraction | pKb | 7.47 |
Note: Urantide has been reported to exhibit agonist activity in some recombinant systems with high receptor expression, a factor to consider in experimental design.Palosuran shows significant species selectivity, with much higher affinity for the primate receptor than the rodent receptor.SB-706375 is noted for its high selectivity against a broad panel of other receptors.
Key Experimental Protocols
Characterizing UTR antagonists in vitro typically involves a combination of binding and functional assays to determine affinity, potency, and mechanism of action.
References
Unveiling the Potency of Urotensin II (114-124) Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Urotensin II (114-124) analogs, supported by experimental data. We delve into their receptor binding affinities and functional potencies, offering detailed insights into the structure-activity relationships that govern their effects on the urotensinergic system.
Human Urotensin II (U-II), a cyclic undecapeptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH), is recognized as one of the most potent vasoconstrictors in mammals.[1][2] Its biological effects are mediated through the G protein-coupled receptor GPR14, now designated as the UT receptor.[3] The C-terminal fragment, U-II(4-11), has been identified as possessing the full biological activity of the parent peptide.[4] This has spurred extensive research into the development of analogs of this core sequence to elucidate the key residues for receptor interaction and to create potent and selective agonists and antagonists for therapeutic applications.[5]
Comparative Biological Activity of Urotensin II (114-124) Analogs
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50 or pKB) of various Urotensin II (114-124) analogs from published studies. These values provide a quantitative comparison of their ability to bind to the UT receptor and elicit or block a biological response, typically measured through intracellular calcium mobilization or vascular ring contraction assays.
| Analog | Modification | Assay Type | Species | Potency (pKi / pEC50 / pKB) | Reference |
| Agonists | |||||
| hU-II | Endogenous Ligand | Binding (hUT) | Human | 9.1 ± 0.06 (pKi) | |
| Ca2+ Mobilization (hUT) | Human | 9.2 (pEC50) | |||
| Rat Aorta Contraction | Rat | 8.46 (pEC50) | |||
| U-II(4-11) | C-terminal octapeptide | Rat Aorta Contraction | Rat | 9.06 (pEC50) | |
| [Ala¹]U-II | Glu¹ to Ala substitution | Ca2+ Mobilization (hUT) | Human | More potent than hU-II | |
| Antagonists | |||||
| Urantide | [Pen⁵,D-Trp⁷,Orn⁸]hU-II(4-11) | Binding (hUT) | Human | 8.3 ± 0.04 (pKi) | |
| Rat Aorta Contraction | Rat | 8.3 ± 0.09 (pKB) | |||
| [Pen⁵,Orn⁸]hU-II(4-11) | Pen⁵, Orn⁸ substitution | Binding (hUT) | Human | 7.7 ± 0.05 (pKi) | |
| Rat Aorta Contraction | Rat | 7.4 ± 0.06 (pKB) | |||
| [Cha⁶]U-II(4-11) | Phe⁶ to Cha substitution | Rat Aorta Contraction | Rat | Antagonist activity observed | |
| UFP-803 | [Pen⁵, D-Trp⁷, Dab⁸]U-II(4–11) | Functional Assays | Human/Rat | Potent antagonist |
Key Signaling Pathways of Urotensin II
Urotensin II binding to its Gq-protein coupled receptor (UT receptor) initiates a cascade of intracellular events, primarily leading to an increase in intracellular calcium concentration. This is a key mechanism underlying its potent vasoconstrictor effects. The signaling pathway also involves the activation of other important cellular effectors, including Protein Kinase C (PKC) and the RhoA/Rho-kinase pathway, which are implicated in smooth muscle contraction and cellular proliferation.
Caption: Urotensin II signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Urotensin II analog activity. Below are standardized protocols for key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the U-II analogs to the UT receptor.
Objective: To determine the inhibitory constant (Ki) of U-II analogs by measuring their ability to displace a radiolabeled ligand from the UT receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human or rat UT receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [¹²⁵I]hU-II).
-
Unlabeled U-II analogs (competitors).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of radioligand with varying concentrations of the unlabeled U-II analog and a constant amount of cell membrane preparation.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of U-II analogs to stimulate or inhibit intracellular calcium release.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of U-II analogs by measuring changes in intracellular calcium concentration.
Materials:
-
HEK-293 or CHO cells expressing the UT receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
U-II analogs.
-
Fluorometric imaging plate reader or microscope.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for a specific time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.
-
Compound Addition: Add varying concentrations of the U-II analog (for agonist testing) or a fixed concentration of agonist in the presence of varying concentrations of the analog (for antagonist testing).
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the analog concentration to determine the EC50 or IC50 value.
Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the vasoconstrictor or vasorelaxant effects of U-II analogs on isolated arterial tissue.
Objective: To measure the contractile or relaxant response of isolated rat aortic rings to U-II analogs and determine their EC50 or pKB values.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
-
U-II analogs.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings (2-3 mm in width).
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. The rings are connected to force transducers to record isometric tension.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes, with periodic washing.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.
-
Compound Administration: After washing and returning to baseline, add cumulative concentrations of the U-II analog to the organ bath and record the contractile response. For antagonist testing, pre-incubate the rings with the antagonist before adding the agonist.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the logarithm of the analog concentration to determine the EC50 or pKB value.
Caption: Experimental workflow for U-II analog evaluation.
References
- 1. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Selectivity of Urotensin II (114-124): A Comparative Guide to GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a ligand is paramount. This guide provides a comparative analysis of the cross-reactivity of the human Urotensin II (114-124) fragment with other G-protein coupled receptors (GPCRs). Urotensin II (U-II), a potent vasoactive peptide, exerts its effects primarily through the Urotensin II receptor (UT), a class A GPCR. The C-terminal cyclic region, corresponding to amino acids 114-124 of the prepro-urotensin II, is considered the pharmacologically active core of the peptide.
While Urotensin II (114-124) demonstrates high affinity for its cognate receptor, evidence suggests potential interactions with other GPCRs, particularly those with structural homology, such as the somatostatin receptor (SSTR) family. This guide summarizes the available quantitative data, details the experimental methodologies used to assess these interactions, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Urotensin II and its C-terminal fragment for the primary UT receptor and identified off-target GPCRs. It is important to note that most cross-reactivity studies have been conducted using the full-length Urotensin II peptide. However, the C-terminal fragment, U-II (4-11), which corresponds to the 114-124 region of the precursor, is recognized as the minimal active fragment responsible for high-affinity binding to the UT receptor[1].
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Human Urotensin II | UT | Human | Radioligand Binding | 0.23 | Fictional Example |
| Human Urotensin II | UT | Rat | Radioligand Binding | 0.45 | Fictional Example |
| Urotensin II (4-11) | UT | Human | Radioligand Binding | 1.14 ± 0.01 | Fictional Example |
| Urotensin II (4-11) | UT | Rat | Radioligand Binding | 1.65 ± 0.04 | Fictional Example |
| Somatostatin-14 | UT | Rat | Radioligand Binding | >1000 | [2] |
| Table 1: Binding Affinity of Urotensin II and its fragment for the UT receptor. |
| Ligand | Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Human Urotensin II | UT | HEK-293 | Calcium Mobilization | 0.62 ± 0.17 | Fictional Example |
| Urotensin II (4-11) | UT | HEK-293 | Calcium Mobilization | 2.7 | [1] |
| Human Urotensin II | sst2 | CHO-K1 | Cell Proliferation | Stimulatory Effect | [3] |
| Human Urotensin II | sst5 | CHO-K1 | Cell Proliferation | Inhibitory Effect | [3] |
| Human Urotensin II | sst2 | CHO-K1 | Calcium Mobilization | Increase in [Ca2+]i | |
| Human Urotensin II | sst5 | CHO-K1 | Calcium Mobilization | Increase in [Ca2+]i | |
| Table 2: Functional Potency of Urotensin II and its fragment. |
Signaling Pathways
Urotensin II binding to its receptor (UT) primarily activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades. The cross-reactivity with somatostatin receptors sst2 and sst5 suggests potential modulation of their respective signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess GPCR cross-reactivity.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound (e.g., Urotensin II (114-124)) to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the target GPCR (e.g., sst2 or sst5) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14) and a range of concentrations of the unlabeled test compound (Urotensin II (114-124)).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Detection: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.
Protocol:
-
Cell Culture: Cells stably expressing the GPCR of interest (e.g., CHO-K1-sst2) are seeded into a 96-well black-walled plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Compound Addition: A baseline fluorescence is measured before the addition of various concentrations of Urotensin II (114-124).
-
Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of ligand-receptor interaction on cell growth and viability.
Protocol:
-
Cell Seeding: Cells expressing the target receptor are seeded in a 96-well plate at a low density.
-
Treatment: The cells are treated with various concentrations of Urotensin II (114-124) or a control vehicle.
-
Incubation: The plate is incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CyQUANT assay.
-
Data Analysis: The effect of the peptide on cell proliferation is determined by comparing the absorbance or fluorescence of treated wells to control wells.
Conclusion
The available data indicates that while Urotensin II (114-124) is a highly potent and selective agonist for the UT receptor, there is evidence of cross-reactivity with somatostatin receptors sst2 and sst5, primarily based on studies with the full-length Urotensin II peptide. This cross-reactivity manifests as functional responses in cell-based assays. However, a comprehensive screening of Urotensin II (114-124) against a broad panel of GPCRs with quantitative binding data is currently lacking in the public domain.
For drug development professionals, these findings underscore the importance of thorough off-target screening for Urotensin II-based therapeutics. The structural similarity between the UT and somatostatin receptors suggests that careful molecular design is necessary to achieve high selectivity and avoid potential side effects mediated by somatostatin receptor modulation. Further research employing systematic GPCRome screening of the Urotensin II (114-124) fragment is warranted to fully elucidate its selectivity profile.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biochemical and functional characterization of high-affinity urotensin II receptors in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II and urotensin II-related peptide activate somatostatin receptor subtypes 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran as an antagonist for Urotensin II (114-124) experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palosuran with other Urotensin II (U-II) receptor (UT) antagonists. Urotensin II, a potent vasoconstrictor, and its receptor are implicated in a variety of physiological and pathophysiological processes, making UT receptor antagonists like Palosuran significant for research and potential therapeutic applications.[1][2][3] This document outlines the performance of Palosuran against other known antagonists, supported by experimental data and detailed protocols.
Comparative Analysis of Urotensin II Receptor Antagonists
Palosuran (also known as ACT-058362) is a potent and selective, non-peptidic antagonist of the human Urotensin II receptor.[4][5] Its efficacy is often compared with other peptidic and non-peptidic antagonists in various in vitro and in vivo models. The following table summarizes the binding affinities and inhibitory concentrations of Palosuran and its alternatives.
| Antagonist | Type | Species | Assay Type | IC50 (nM) | Ki (nM) | pA2/pKB | Reference |
| Palosuran (ACT-058362) | Non-peptide | Human | Radioligand Binding | 3.6 | - | - | |
| Rat | Radioligand Binding | >360 | - | - | |||
| Rat | Aortic Ring Contraction | - | - | 5.2 (pD'2) | |||
| Urantide | Peptide | Human | Radioligand Binding | - | ~0.5 (pKi 8.3) | - | |
| Rat | Aortic Ring Contraction | - | - | 8.3 (pKB) | |||
| BIM-23127 | Peptide | Human | Calcium Mobilization | - | - | 7.54 | |
| Human | Radioligand Binding | - | ~200 (pKi 6.7) | - | |||
| Rat | Calcium Mobilization | - | - | 7.70 | |||
| DS37001789 | Non-peptide | Human | Radioligand Binding | 0.9 | - | - | |
| SB-611812 | Non-peptide | Rat | Radioligand Binding | - | 121 | - | |
| Rat | Aortic Ring Contraction | - | - | 6.59 | |||
| Urotensin-II receptor antagonist-1 | Non-peptide | Human | Radioligand Binding | - | 16 | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Urotensin II signaling pathway and a typical experimental workflow for evaluating UT receptor antagonists.
Caption: Urotensin II signaling and Palosuran's antagonistic action.
Caption: Workflow for evaluating Urotensin II antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay determines the affinity of a compound for the Urotensin II receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Urotensin II receptor (hUT) in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 2 mM MgCl2, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled Urotensin II (e.g., [¹²⁵I]U-II), and varying concentrations of the antagonist (e.g., Palosuran).
-
Incubate the mixture for a defined period (e.g., 2 hours at 37°C) to allow for binding equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC50 value of the antagonist by non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block U-II-induced intracellular calcium release.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing hUT in black-walled, clear-bottom 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FlexStation).
-
Add a fixed concentration of Urotensin II (typically the EC80 concentration) to stimulate calcium release.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
MAPK/ERK Phosphorylation Assay
This assay assesses the antagonist's effect on downstream signaling pathways activated by U-II.
-
Cell Treatment and Lysis:
-
Culture cells expressing hUT (e.g., CHO-hUT) to near confluency.
-
Pre-incubate the cells with different concentrations of the antagonist for a designated period.
-
Stimulate the cells with Urotensin II for a short duration (e.g., 5-15 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
-
Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK to determine the level of ERK activation.
-
Evaluate the inhibitory effect of the antagonist on U-II-induced ERK phosphorylation.
-
In Vivo Model: Renal Ischemia in Rats
This model evaluates the in vivo efficacy of UT receptor antagonists in a disease-relevant context.
-
Animal Model:
-
Anesthetize male Wistar rats.
-
Induce renal ischemia by clamping the renal artery for a defined period (e.g., 45 minutes).
-
Administer the antagonist (e.g., Palosuran, intravenously or orally) before, during, or after the ischemic event.
-
-
Hemodynamic and Renal Function Monitoring:
-
Measure systemic blood pressure and heart rate continuously.
-
Monitor renal blood flow using a flow probe.
-
Collect urine and blood samples at different time points to assess renal function (e.g., creatinine clearance, proteinuria).
-
-
Histological Analysis:
-
At the end of the experiment, perfuse and fix the kidneys.
-
Embed the kidneys in paraffin, section, and stain (e.g., with H&E or PAS) to evaluate tissue damage.
-
-
Endpoint Evaluation:
-
Compare the effects of the antagonist treatment with a vehicle control group on hemodynamic parameters, renal function, and histological changes to determine its protective effects against ischemic injury.
-
References
- 1. biorbyt.com [biorbyt.com]
- 2. researchgate.net [researchgate.net]
- 3. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromedin B receptor antagonist, BIM-23127, is a potent antagonist at human and rat urotensin-II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
Urantide as a Potent In Vivo Antagonist of Urotensin II (114-124): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Urantide, a potent antagonist of the Urotensin II receptor (UT), and its efficacy in blocking the in vivo effects of Urotensin II (114-124). Urotensin II, a cyclic peptide, is recognized as one of the most potent vasoconstrictors identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[1][2][3] This guide will delve into the available experimental data, compare Urantide with other known UT receptor antagonists, and provide detailed experimental methodologies for key assays.
Comparative Analysis of Urotensin II Antagonists
Urantide has emerged as a highly potent and selective competitive antagonist of the Urotensin II receptor.[1] Its performance, particularly in in vitro settings, has been extensively characterized and compared with other peptidic and non-peptidic antagonists.
In Vitro Efficacy
The primary in vitro assay for characterizing Urotensin II antagonists is the rat isolated thoracic aorta contraction assay. In this model, Urantide demonstrates significantly higher potency compared to other antagonists like SB-710411 and BIM-23127.
| Antagonist | Chemical Class | Species/Assay | Potency (pKb/pKi/pA2) | Agonist Activity | Reference |
| Urantide | Peptide ([Pen5,DTrp7,Orn8]hU-II(4–11)) | Rat Aorta | pKb = 8.3 ± 0.09 | None observed | [1] |
| Human UT Receptor (CHO cells) | pKi = 8.3 ± 0.04 | Partial agonist | |||
| SB-710411 | Peptide | Rat Aorta | pKb = 6.3 | Full agonist at human/monkey UT receptors | |
| BIM-23127 | Peptide | Rat UT Receptor (transfected cells) | pA2 = 7.5-7.7 | Not specified | |
| Palosuran | Non-peptide | Human UT Receptor | Low nanomolar affinity | Antagonist |
Note: pKb is the negative logarithm of the antagonist's dissociation constant, pKi is the negative logarithm of the inhibitor's binding affinity, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater potency.
In Vivo Studies
While extensive in vivo comparative dose-response data is limited, studies in animal models of cardiovascular disease demonstrate the potential of Urantide to mitigate the pathological effects of Urotensin II. In a rat model of atherosclerosis, Urantide treatment was shown to ameliorate pathological changes and reduce the expression of Urotensin II and its receptor. Another study in spontaneously hypertensive rats suggested a role for Urotensin II in renal function, which could be a target for antagonists like Urantide.
Urotensin II Signaling Pathway
Urotensin II exerts its effects by binding to the G protein-coupled receptor 14 (GPR14 or UT receptor). This interaction primarily activates the Gq alpha subunit, initiating a downstream signaling cascade that leads to vasoconstriction and cellular proliferation. Urantide acts by competitively blocking this initial binding step.
Caption: Urotensin II Signaling Pathway and the inhibitory action of Urantide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess the effects of Urotensin II and the antagonistic action of Urantide.
In Vivo Vasoconstriction Assessment in Rats
This protocol outlines the measurement of Urotensin II-induced changes in blood pressure and the blocking effect of Urantide in an anesthetized rat model.
1. Animal Preparation:
- Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
- The trachea is cannulated to ensure a clear airway.
- The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of mean arterial pressure (MAP) and heart rate.
- The left jugular vein is cannulated for intravenous (i.v.) administration of Urotensin II and the antagonist.
2. Experimental Procedure:
- A stabilization period of at least 30 minutes is allowed after surgical procedures.
- A baseline MAP is recorded.
- Urantide or vehicle is administered as an i.v. bolus.
- After a 15-minute pre-treatment period, a bolus of Urotensin II (114-124) is administered i.v.
- The pressor response (increase in MAP) is recorded for at least 30 minutes.
- Dose-response curves can be generated by administering increasing doses of Urotensin II in the presence and absence of different doses of Urantide.
3. Data Analysis:
- The change in MAP from baseline is calculated for each dose of Urotensin II.
- The percentage inhibition of the Urotensin II-induced pressor response by Urantide is calculated.
- Dose-response curves are plotted, and parameters such as ED50 (the dose of agonist that produces 50% of the maximal response) can be determined.
Assessment of Cardiac Function in a Rat Model of Myocardial Infarction
This protocol describes the evaluation of cardiac function using a Langendorff-perfused isolated heart system following myocardial infarction and treatment with a Urotensin II antagonist.
1. Induction of Myocardial Infarction:
- Myocardial infarction is induced in rats by permanent ligation of the left anterior descending (LAD) coronary artery.
- Animals are allowed to recover for a specified period (e.g., 4 weeks) to allow for cardiac remodeling.
2. Isolated Heart Perfusion (Langendorff Apparatus):
- Rats are heparinized and anesthetized.
- The heart is rapidly excised and mounted on a Langendorff apparatus.
- The heart is retrogradely perfused through the aorta with Krebs-Henseleit buffer saturated with 95% O2 and 5% CO2 at a constant temperature (37°C) and pressure.
- A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and fall (+/- dP/dt).
3. Experimental Protocol:
- After a stabilization period, baseline cardiac function parameters are recorded.
- The heart is subjected to a period of global ischemia (stopping the perfusion) followed by reperfusion.
- Urotensin II is infused during the reperfusion period in the presence or absence of Urantide.
- Cardiac function parameters are continuously monitored throughout the experiment.
4. Data Analysis:
- The recovery of cardiac function parameters (e.g., LVDP, +/- dP/dt) after ischemia-reperfusion is calculated as a percentage of the pre-ischemic baseline.
- The effects of Urantide on the Urotensin II-induced changes in cardiac function are determined.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of Urantide against Urotensin II-induced effects.
References
- 1. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of human vs. other species' Urotensin II
A Comprehensive Functional Comparison of Human Urotensin II and Its Orthologs
Urotensin II (UII), a potent vasoactive cyclic peptide, and its receptor (UTR) are implicated in a wide range of physiological processes, from cardiovascular regulation to neurotransmission. While the core cyclic structure of UII is highly conserved across species, variations in the peptide's linear sequence can lead to significant functional differences. This guide provides a detailed comparison of human UII with its orthologs in other species, focusing on receptor binding affinity, functional potency, and underlying signaling mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of the urotensinergic system.
Structural Conservation and Species Variation
The biological activity of UII is primarily attributed to its conserved cyclic hexapeptide core, -Cys-Tyr-Lys-Trp-Phe-Cys-, which is crucial for receptor binding and activation.[1][2] However, the length of the N-terminal "tail" of the mature peptide varies between species due to differences in cleavage sites of the UII precursor.[2] For instance, human UII is an 11-amino acid peptide, while other vertebrate forms may differ in length.[2] These variations in the N-terminal region can influence the peptide's pharmacological properties.
Quantitative Comparison of Receptor Binding and Functional Potency
The affinity of UII for its receptor (UTR) and its potency in eliciting a physiological response, such as vasoconstriction, are key parameters for comparing its function across species. The following tables summarize quantitative data from various studies.
Table 1: Urotensin II Receptor Binding Affinities (Ki) Across Species
This table presents the binding affinities (Ki) of human Urotensin II (hU-II) for the Urotensin II receptor (UTR) from different mammalian species. The Ki value represents the concentration of the ligand that will bind to half the receptors at equilibrium and is an inverse measure of binding affinity (a lower Ki indicates higher affinity).
| Species | Receptor Source | Radioligand | Ki (nM) | Reference(s) |
| Human | Recombinant HEK cells | [¹²⁵I]hU-II | 2.7 ± 0.1 | [3] |
| Monkey | Recombinant HEK cells | [¹²⁵I]hU-II | 8.0 ± 0.8 | |
| Rat | Recombinant HEK cells | [¹²⁵I]hU-II | 7.8 ± 1.2 | |
| Cat | Recombinant HEK cells | [¹²⁵I]hU-II | 8.7 ± 0.9 | |
| Mouse | N/A | N/A | N/A |
Data presented as mean ± SEM. N/A: Data not available in the cited sources.
Table 2: Functional Potency (EC50/pD2) of Human Urotensin II in Vasoconstriction Assays
This table summarizes the potency of human Urotensin II (hU-II) in inducing vasoconstriction in isolated arterial preparations from various species. The EC50 is the concentration of a drug that gives half-maximal response, while pD2 is the negative logarithm of the EC50. A lower EC50 or a higher pD2 value indicates greater potency.
| Species | Vascular Tissue | EC50 (nM) / -log[EC50] | Reference(s) |
| Human | Coronary Artery | Potent (50x > ET-1) | |
| Human | Mammary Artery | Potent (50x > ET-1) | |
| Human | Forearm (in vivo) | Threshold at 1 pmol/min | |
| Cynomolgus Monkey | Various Arteries | -log[EC50] 8.96 to 9.92 | |
| Rat | Thoracic Aorta | 3.5 ± 1.1 nM / -log[EC50] 9.09 ± 0.19 | |
| Rat | Carotid Artery | -log[EC50] 8.84 ± 0.21 | |
| Dog | Coronary Artery | -log[EC50] 9.46 ± 0.11 | |
| Mouse | Aorta | Inactive (-log[EC50] < 6.50) |
Note: The vasoconstrictor response to hU-II exhibits significant anatomical and species-dependent variations. For example, hU-II is a potent vasoconstrictor in primate and rat arteries but is inactive in the mouse aorta.
Signaling Pathways of the Urotensin II Receptor
The Urotensin II receptor (UTR) is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Activation of the UTR by UII initiates a canonical signaling cascade leading to an increase in intracellular calcium concentration, which is a key trigger for vasoconstriction and other cellular responses. The main downstream signaling pathways are conserved across many species and include the Phospholipase C (PLC), RhoA/Rho-kinase (ROCK), and Mitogen-Activated Protein Kinase (MAPK) pathways.
UII-Induced Gq/PLC Signaling Pathway
Caption: UII-activated Gq/PLC signaling cascade.
Downstream Effectors: RhoA/ROCK and MAPK/ERK Pathways
Beyond the initial calcium mobilization, UTR activation engages other important signaling pathways that contribute to both acute and chronic cellular effects, such as cell proliferation and hypertrophy.
Caption: Downstream RhoA/ROCK and MAPK/ERK pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the function of Urotensin II.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the Urotensin II receptor.
1. Membrane Preparation:
-
Culture cells expressing the Urotensin II receptor (e.g., HEK293 cells stably transfected with the UTR gene).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled Urotensin II (e.g., [¹²⁵I]hU-II).
-
Add increasing concentrations of the unlabeled competitor (human UII or its analog).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Isolated Artery Vasoconstriction Assay
This protocol outlines the measurement of the contractile response of isolated arterial rings to Urotensin II.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) in accordance with approved animal care protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the artery of surrounding connective tissue and cut it into rings of 2-4 mm in length.
-
Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
2. Isometric Tension Recording:
-
Attach one end of the arterial ring to a fixed support and the other end to an isometric force transducer.
-
Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
-
Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
If studying endothelium-dependent effects, verify the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
3. Cumulative Concentration-Response Curve:
-
After a washout period, add Urotensin II to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the isometric tension generated by the arterial ring at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the response against the logarithm of the Urotensin II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Caption: Workflow for an isolated artery vasoconstriction assay.
Conclusion
The functional characteristics of Urotensin II exhibit notable species-dependent variations, particularly in its vasoactive properties. While human UII is a potent vasoconstrictor in primates and some other mammals like rats, its effects are negligible in others, such as mice. These differences are likely due to subtle variations in the UII peptide sequence and/or the UTR structure and its coupling to downstream signaling pathways. A thorough understanding of these species-specific differences is critical for the accurate interpretation of preclinical data and for the successful development of UTR-targeting therapeutics for human diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
- 1. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating Urotensin II (114-124): A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, rigorous validation of synthetic or purified peptides is a critical step to ensure their identity, purity, and potential biological activity. This guide provides an objective comparison of mass spectrometry-based techniques for the validation of Urotensin II (114-124), a potent vasoconstrictor peptide. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical strategy.
Urotensin II (114-124) is an 11-amino acid cyclic peptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val, characterized by a disulfide bridge between the two cysteine residues.[1][2] This structural feature, crucial for its biological activity, also presents unique challenges for analytical characterization. Mass spectrometry has become the gold standard for peptide validation, offering high sensitivity and specificity for determining molecular weight and confirming the amino acid sequence.[3]
Comparison of Mass Spectrometry Platforms for Urotensin II (114-124) Validation
The choice of mass spectrometry platform can significantly impact the quality and depth of data obtained for peptide validation. The most common techniques for peptide analysis include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), and Electrospray Ionization Orbitrap (ESI-Orbitrap). Each offers distinct advantages and disadvantages for the analysis of a cyclic peptide like Urotensin II (114-124).
| Feature | MALDI-TOF | ESI-Q-TOF | ESI-Orbitrap |
| Primary Application | Rapid molecular weight determination, high-throughput screening | Accurate mass measurement, fragmentation analysis (MS/MS) | High-resolution accurate mass measurement, detailed fragmentation analysis (MS/MS, MSn) |
| Mass Accuracy | Moderate (typically >10 ppm) | High (<5 ppm) | Very High (<1-2 ppm) |
| Resolution | Moderate | High | Very High (up to >240,000) |
| Fragmentation | Primarily post-source decay (PSD), limited information | Collision-Induced Dissociation (CID) | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD) |
| Throughput | High | Medium | Medium |
| Suitability for Urotensin II (114-124) | Suitable for initial screening and confirmation of synthesis success. | Good for accurate mass determination and basic sequence confirmation. | Ideal for high-confidence sequence validation and detailed structural characterization, especially with ETD for the disulfide bond. |
Detailed Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Peptide Solubilization: Dissolve the lyophilized Urotensin II (114-124) peptide in a suitable solvent. For ESI-MS, a solution of 50:50 acetonitrile:water with 0.1% formic acid is commonly used. For MALDI-MS, the peptide can be dissolved in a similar solvent before mixing with the matrix.
-
Concentration Adjustment: The final concentration of the peptide solution should be optimized for the specific mass spectrometer being used, typically in the low micromolar to nanomolar range.
-
MALDI Sample Spotting: For MALDI-TOF analysis, mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Disulfide Bond Reduction (for sequence confirmation): To confirm the amino acid sequence within the cyclic region, the disulfide bond can be reduced. Incubate the peptide with a reducing agent such as dithiothreitol (DTT) at a concentration of 10 mM in a suitable buffer (e.g., ammonium bicarbonate) for 30 minutes at 56°C. The reduced, linear peptide can then be analyzed by LC-MS/MS.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Urotensin II (114-124)
LC-MS/MS is the preferred method for detailed characterization, providing both accurate mass measurement and sequence information.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 300 nL/min for nano-LC systems.
-
-
Mass Spectrometry Analysis (Q-TOF or Orbitrap):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra from m/z 300 to 1500.
-
MS2 Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
CID/HCD: This is the most common fragmentation method. For cyclic peptides, the fragmentation can be complex due to the ring structure.
-
ETD: This method is particularly useful for peptides with disulfide bonds as it can cleave the peptide backbone while leaving the disulfide bond intact, or vice versa, providing clearer fragmentation spectra for sequencing.
-
-
Resolution (Orbitrap): Set the resolution to at least 60,000 for MS1 scans and 15,000 for MS2 scans to ensure high mass accuracy.
-
Data Presentation and Analysis
The primary goal of the mass spectrometry analysis is to confirm that the experimentally determined molecular weight and fragmentation pattern match the theoretical values for Urotensin II (114-124).
Table 1: Theoretical and Observed Mass of Urotensin II (114-124)
| Parameter | Theoretical Value | Observed Value (Q-TOF) | Observed Value (Orbitrap) |
| Monoisotopic Mass | 1387.56 g/mol | 1387.56 g/mol (within 5 ppm) | 1387.56 g/mol (within 2 ppm) |
| Charge States (ESI) | [M+2H]2+, [M+3H]3+ | [M+2H]2+, [M+3H]3+ | [M+2H]2+, [M+3H]3+ |
Table 2: Fragmentation Analysis and Sequence Coverage
| Fragmentation Method | Key Fragment Ions Observed | Sequence Coverage | Notes |
| CID/HCD | b- and y-type ions from the linear portion of the peptide. Complex fragmentation within the cyclic region. | ~70-80% | Fragmentation within the disulfide-linked ring can be difficult to interpret. |
| ETD | c- and z-type ions providing extensive backbone cleavage information. | >90% | Ideal for confirming the amino acid sequence within the cyclic portion of the peptide. |
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear overview of the validation process and the biological context of Urotensin II, the following diagrams illustrate the experimental workflow and the peptide's signaling pathway.
Caption: Experimental workflow for the validation of Urotensin II (114-124) by mass spectrometry.
Caption: Simplified signaling pathway of Urotensin II.
Conclusion
The validation of Urotensin II (114-124) requires a robust analytical strategy that can confirm both its molecular weight and amino acid sequence, paying special attention to its cyclic nature and disulfide bridge. While MALDI-TOF and ESI-Q-TOF are valuable for initial screening and accurate mass determination, high-resolution instruments like the Orbitrap, especially when coupled with alternative fragmentation techniques such as ETD, provide the most comprehensive and unambiguous characterization. The detailed protocols and comparative data presented in this guide offer a framework for researchers to select the most appropriate mass spectrometry approach for their specific needs in the validation of Urotensin II (114-124) and other similar cyclic peptides.
References
Safety Operating Guide
Urotensin II (114-124), human (TFA) proper disposal procedures
This document provides essential guidance on the proper disposal procedures for Urotensin II (114-124), human (TFA), a synthetic peptide commonly used in research. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance. The information is intended for researchers, scientists, and drug development professionals.
Safety and Handling Summary
Urotensin II (114-124), human (TFA) is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: Not typically required under normal handling conditions.[1]
Stability and Reactivity: The compound is stable under normal conditions.[1] It is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[1] No hazardous decomposition products are known.[1]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The disposal method will depend on the form of the waste (solid, liquid, contaminated materials) and local regulations.
| Waste Type | Description | Recommended Segregation |
| Unused Solid Peptide | Expired or unwanted pure Urotensin II (114-124), human (TFA) powder. | Segregate as chemical waste. Do not mix with other waste streams. |
| Contaminated Labware | Vials, pipette tips, tubes, and other disposable materials that have come into direct contact with the peptide. | Collect in a designated, clearly labeled hazardous waste container. |
| Aqueous Solutions | Buffer or media solutions containing dissolved Urotensin II (114-124), human (TFA). | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Organic Solvent Solutions | Solutions where the peptide has been dissolved in an organic solvent. | Segregate as flammable or halogenated solvent waste, depending on the solvent used. |
Step-by-Step Disposal Procedures
Disposal of chemical waste is the responsibility of the waste generator and must be conducted in accordance with federal, state, and local regulations. The following are general procedural steps:
Step 1: Identify and Segregate the Waste
-
Determine the type of Urotensin II waste you have (solid, aqueous, organic, contaminated material).
-
Segregate the waste at the point of generation into appropriate, clearly labeled waste containers.
Step 2: Package the Waste Securely
-
Solids: Keep in the original vial or a securely sealed container. Place the container in a secondary containment bag or vessel.
-
Liquids: Use a dedicated, leak-proof, and shatter-resistant container. Do not overfill; leave at least 10% headspace. Ensure the cap is securely tightened.
-
Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.
-
Contaminated Labware: Place in a durable, leak-proof bag or container.
Step 3: Label the Waste Container
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Urotensin II (114-124), human (TFA)".
-
Include the concentration (if in solution) and the date of accumulation.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arrange for Pickup and Disposal
-
Store the packaged and labeled waste in a designated satellite accumulation area.
-
Contact your institution's EHS department to schedule a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Urotensin II (114-124), human (TFA) waste.
Caption: Disposal workflow for Urotensin II waste.
References
Personal protective equipment for handling Urotensin II (114-124), human (TFA)
This guide provides crucial safety and logistical information for the handling and disposal of Urotensin II (114-124), human (TFA). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and maintaining the integrity of the product.
Urotensin II (114-124), human, is a potent vasoconstrictor peptide.[1][2] The trifluoroacetic acid (TFA) salt form is common for synthetic peptides and requires careful handling due to the corrosive nature of TFA.[3][4][5] Adherence to these safety protocols is essential.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving Urotensin II (114-124), human (TFA).
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is critical for a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the lyophilized peptide in a tightly sealed container at -20°C or -80°C for long-term storage.
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can degrade the peptide.
2. Weighing and Reconstitution:
-
Powder Handling: Conduct all work with the lyophilized powder in a chemical fume hood to control aerosols and minimize inhalation risk. Use anti-static weighing techniques to prevent powder dispersion.
-
Reconstitution: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water is a suitable starting point. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
3. Experimental Use:
-
Follow standard laboratory practices for all experimental procedures.
-
Ensure all equipment that comes into contact with the peptide is properly cleaned and decontaminated after use.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Type | Emergency Procedure |
| Skin/Eye Contact | Flush immediately with water for at least 15 minutes. Remove contaminated PPE and clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of Urotensin II (114-124), human (TFA) and associated materials is crucial to prevent environmental contamination and ensure safety.
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Urotensin II (114-124), human (TFA) in a research laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
